molecular formula C5H2BrClN4 B2670049 3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 383157-16-2

3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2670049
CAS No.: 383157-16-2
M. Wt: 233.45
InChI Key: CGCZYGSVCBHXEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine is a valued chemical scaffold in medicinal chemistry and drug discovery, serving as a key synthetic intermediate for the development of potent bioactive molecules . The [1,2,4]triazolo[4,3-b]pyridazine core is a privileged structure in anticancer agent development . This bicyclic system is recognized as a promising pharmacophore, with derivatives demonstrating significant cytotoxic activity against various human cancer cell lines, including acute lymphoblastic leukemia (SB-ALL, NALM-6) and breast adenocarcinoma (MCF-7), by inducing apoptosis through caspase 3/7 activation . Furthermore, this chemical scaffold has been successfully explored in neuroscience research. It serves as a critical precursor in the synthesis of selective antagonists for the muscarinic acetylcholine receptor M1 (M1 mAChR), a potential therapeutic target for central nervous system disorders . The bromo and chloro substituents on this heterocyclic core provide distinct reactive sites for efficient further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, enabling rapid exploration of structure-activity relationships and the development of targeted inhibitors .

Properties

IUPAC Name

3-bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN4/c6-5-9-8-4-2-1-3(7)10-11(4)5/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCZYGSVCBHXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383157-16-2
Record name 3-bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Core Identity & Significance

3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine is a high-value heterocyclic scaffold extensively utilized in modern medicinal chemistry. It serves as a "privileged structure" for the development of kinase inhibitors (e.g., c-Met, PIM-1, SGK1) and other bioactive agents. Its utility stems from the orthogonal reactivity of its two halogen handles—an electrophilic chlorine at position 6 and a bromine at position 3—allowing for precise, sequential regio-functionalization.

Chemical Identity
PropertyDetail
CAS Number 383157-16-2
IUPAC Name 3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine
Molecular Formula C₅H₂BrClN₄
Molecular Weight 233.45 g/mol
SMILES Clc1ccc2nncn2n1 (Parent)

ClC1=NN2C(Br)=NN=C2C=C1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM, MeOH

Synthetic Architecture

The synthesis of this scaffold is a multi-step process requiring strict control over stoichiometry and temperature to avoid bis-substitution or decomposition. The standard industrial route proceeds from 3,6-dichloropyridazine.

Step-by-Step Protocol
Step 1: Monosubstitution with Hydrazine
  • Precursor: 3,6-Dichloropyridazine[1]

  • Reagent: Hydrazine hydrate (N₂H₄·H₂O)

  • Conditions: Ethanol, Reflux, 3–6 hours.

  • Mechanism: Nucleophilic Aromatic Substitution (SₙAr).

  • Critical Note: Use a stoichiometric excess of hydrazine (or control temperature) to prevent the formation of the 3,6-dihydrazino byproduct.

  • Product: 3-Chloro-6-hydrazinopyridazine.

Step 2: Triazole Ring Closure
  • Reagent: Triethyl orthoformate (HC(OEt)₃) or Formic acid (HCOOH).

  • Conditions: Reflux (90–100°C).

  • Outcome: Cyclization yields the parent heterocycle, 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine (CAS: 28593-24-0).

  • Purification: Often precipitates upon cooling; wash with cold ethanol.

Step 3: Regioselective Bromination at C3
  • Reagent: Bromine (Br₂) or N-Bromosuccinimide (NBS).

  • Solvent: Glacial Acetic Acid (AcOH) or Acetonitrile (ACN).

  • Catalyst: Sodium Acetate (NaOAc) acts as a buffer/base.

  • Protocol:

    • Dissolve 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine in AcOH.

    • Add NaOAc (1.1 eq).

    • Dropwise addition of Br₂ (1.05 eq) at room temperature.

    • Stir for 2–4 hours.

    • Quench with aqueous sodium thiosulfate to remove excess bromine.

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The triazole C3 position is the most electron-rich site, directing bromination exclusively to this position.

Visualization: Synthetic Pathway

SynthesisPath Start 3,6-Dichloropyridazine Inter1 3-Chloro-6-hydrazinopyridazine Start->Inter1 N2H4·H2O, EtOH Reflux (SnAr) Inter2 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine (Parent Scaffold) Inter1->Inter2 HC(OEt)3 or HCOOH Cyclization Final 3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine (CAS: 383157-16-2) Inter2->Final Br2, AcOH, NaOAc Electrophilic Bromination

Figure 1: Step-wise synthesis from commercially available precursors to the target scaffold.

Orthogonal Reactivity & Functionalization

The power of 3-bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine lies in its ability to undergo sequential, selective reactions.

The Reactivity Hierarchy
  • C6-Position (Chlorine): Highly activated for Nucleophilic Aromatic Substitution (SₙAr) due to the electron-withdrawing nature of the fused triazole ring and the pyridazine nitrogens.

  • C3-Position (Bromine): Preferred site for Palladium-catalyzed Cross-Coupling (Suzuki-Miyaura, Stille, Sonogashira) .

Strategic Workflows
Route A: SₙAr First (Standard Library Generation)
  • Why: The C6-Cl is labile enough to react with amines or thiols under mild conditions (mild heat, base) without affecting the C3-Br.

  • Outcome: Allows installation of solubilizing tails or morpholine/piperazine moieties early in the synthesis.

  • Subsequent Step: The resulting 6-substituted-3-bromo intermediate is then subjected to Suzuki coupling to install the core aryl/heteroaryl motif.

Route B: Suzuki First (Scaffold Hopping)
  • Why: Oxidative addition of Pd(0) occurs faster at the C-Br bond than the C-Cl bond.

  • Condition: Requires careful ligand selection to avoid activating the C-Cl bond.

  • Outcome: Installs the primary pharmacophore (e.g., a kinase hinge-binding motif) first.

Visualization: Divergent Functionalization

ReactivityMap Core 3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine NodeSNAr 6-Amino-3-bromo-derivative Core->NodeSNAr SₙAr (C6-Cl) Amine, DIPEA, DMSO, 80°C NodeSuzuki 3-Aryl-6-chloro-derivative Core->NodeSuzuki Suzuki Coupling (C3-Br) Pd(dppf)Cl2, Ar-B(OH)2 FinalSNAr Dual-Functionalized Drug Candidate (Tail installed first) NodeSNAr->FinalSNAr Suzuki Coupling (C3-Br) Ar-B(OH)2, Pd(PPh3)4 FinalSuzuki Dual-Functionalized Drug Candidate (Core installed first) NodeSuzuki->FinalSuzuki SₙAr (C6-Cl) Amine, Heat

Figure 2: Divergent synthetic strategies based on chemoselectivity.

Applications in Drug Discovery[2][4][8]

This scaffold is a bioisostere of quinoline and purine, often used to target ATP-binding pockets in kinases.

Case Study: c-Met Inhibitors

Researchers have utilized this core to inhibit the c-Met receptor tyrosine kinase, a target implicated in gastric and lung cancers.

  • Mechanism: The triazole nitrogen (N1 or N2) often accepts a hydrogen bond from the kinase hinge region.

  • SAR Insight: Substitution at C3 (via Suzuki) typically places an aromatic ring deep in the hydrophobic pocket, while C6 substitution (via SₙAr) orients a solubilizing group towards the solvent front.

Case Study: PIM Kinase Inhibitors

In PIM-1 inhibitors, the triazolo[4,3-b]pyridazine system provides a rigid, planar platform that mimics the adenine ring of ATP, with the C3-substituent determining selectivity against other serine/threonine kinases.

Safety & Handling Protocols

Hazard Classification:

  • GHS Signal: Warning

  • H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Special Note: As a halogenated heterocycle, it may possess sensitizing properties.

Handling:

  • Moisture Sensitivity: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Reaction Safety: Reactions involving hydrazine (synthesis Step 1) must be conducted in a fume hood with blast shielding due to the potential instability of hydrazine derivatives.

  • Waste: Halogenated organic waste. Do not mix with strong oxidizers.

References

  • PubChem. (n.d.). Compound Summary: 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine.[2][3] Retrieved from [Link]

  • Albright, J. D., et al. (1981).[1] Synthesis and anxiolytic activity of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines. Journal of Medicinal Chemistry, 24(5), 592–600. (Foundational synthesis methodology).

  • Lovering, F., et al. (2016). Imidazo[1,2-b]pyridazines and Triazolo[4,3-b]pyridazines as c-Met Inhibitors. Bioorganic & Medicinal Chemistry Letters. (Application in kinase inhibition).[4][5]

Sources

solubility of 3-Bromo-6-chloro-triazolo[4,3-b]pyridazine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Solubility of 3-Bromo-6-chloro-triazolo[4,3-b]pyridazine

Part 1: Executive Summary & Structural Analysis

3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine is a critical bicyclic heteroaromatic scaffold employed primarily as an intermediate in the synthesis of bioactive molecules, including c-Met inhibitors and antitubulin agents.[1] Its utility lies in its orthogonal reactivity: the C-6 chlorine atom is highly susceptible to nucleophilic aromatic substitution (


), while the C-3 bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira).[1][2]

Understanding its solubility landscape is not merely about dissolution; it is about optimizing reaction kinetics and purification yields.[1][2] As a rigid, planar, electron-deficient system with no hydrogen bond donors, this compound exhibits a solubility profile distinct from its monocyclic precursors.[1][2]

Physicochemical Profile[1][3][4][5][6][7][8][9][10][11]
  • Molecular Formula:

    
    [1][3]
    
  • Molecular Weight: 233.45 g/mol [1]

  • Predicted LogP: ~1.7 (Moderate Lipophilicity)[1][2]

  • H-Bond Donors: 0

  • H-Bond Acceptors: 4 (Nitrogen atoms)[1]

  • Dipole Moment: Significant, driven by the triazole ring and halogen electronegativity.[1][2]

Implication: The lack of H-bond donors renders the compound insoluble in non-polar hydrocarbons (hexane) and water.[1] However, the abundant H-bond acceptors and aromatic


-system facilitate high solubility in polar aprotic solvents and moderate solubility in chlorinated hydrocarbons.[1]

Part 2: The Solubility Landscape

The following classification is derived from structural analysis and standard workup protocols for triazolo-pyridazine derivatives.

Table 1: Solubility Classes & Application Context
Solubility ClassSolvent TypeSolventsApplication Relevance
Class I: High Polar AproticDMSO, DMF, DMAc Reaction Media: Ideal for

reactions requiring high temperatures (>80°C).[1] Analysis: Standard solvents for NMR (

-DMSO).
Class II: Good Chlorinated / PolarDCM, Chloroform, THF Workup: Primary extraction solvents.[1][2] Synthesis: Used for room-temperature functionalization.[1]
Class III: Temperature-Dependent Alcohols / EstersEthanol, Methanol, Ethyl Acetate Purification: Key candidates for recrystallization.[1][2] Soluble at reflux; poor solubility at

.[1][2]
Class IV: Poor/Insoluble Non-Polar / AqueousHexanes, Heptane, Water Precipitation: Used as anti-solvents to crash out the product from Class I/II solvents.[1][2]

Part 3: Mechanistic Insight & Reaction Engineering

The solubility of 3-Bromo-6-chloro-triazolo[4,3-b]pyridazine is governed by Dipole-Dipole interactions and


-Stacking .[1]
  • The "Like Dissolves Like" Nuance: While the compound is organic, it resists dissolution in simple hydrocarbons due to the high polarity of the triazole ring.[2] It requires a solvent capable of interacting with its electron-deficient

    
    -cloud (e.g., DCM) or stabilizing its dipole (e.g., DMSO).[1][2]
    
  • Recrystallization Logic: The steep solubility curve in Ethanol is often exploited.[1][2] The compound dissolves when the solvent disrupts the crystal lattice energy at boiling point (

    
    ).[2] Upon cooling, the solvent-solute interactions weaken faster than the solute-solute 
    
    
    
    -stacking forces, leading to crystallization.[1][2]

Part 4: Experimental Protocols

Protocol A: Gravimetric Determination of Saturation Solubility

Use this protocol to generate precise quantitative data (mg/mL) for process validation.[1][2]

Reagents: High-purity solvent (HPLC grade), 3-Bromo-6-chloro-triazolo[4,3-b]pyridazine (>98%).[1]

Workflow:

  • Preparation: Weigh approx. 100 mg of the compound into a 20 mL scintillation vial.

  • Addition: Add exactly 2.0 mL of the target solvent.[1]

  • Equilibration: Cap tightly. Agitate at the target temperature (

    
    ) for 24 hours using a shaker or magnetic stir bar (moderate speed). Note: Ensure undissolved solid remains visible; if not, add more solid.[1][2]
    
  • Filtration: Filter the suspension through a 0.45

    
     PTFE syringe filter into a pre-weighed vessel.
    
  • Evaporation: Evaporate the solvent under reduced pressure or nitrogen stream until constant weight is achieved.[1][2]

  • Calculation:

    
    
    
Protocol B: Solvent Screening for Recrystallization

Use this protocol to purify crude material after synthesis.[1]

Objective: Identify a solvent system where the compound is soluble at reflux but insoluble at room temperature (RT).

Step-by-Step:

  • Place 50 mg of crude solid in a test tube.

  • Add Ethanol (0.5 mL) and heat to boil (heat gun/block).

    • Scenario A (Dissolves): Cool to RT. If crystals form, Ethanol is the correct solvent.[1][2]

    • Scenario B (Insoluble): Add Ethyl Acetate dropwise at reflux until dissolved.[1]

    • Scenario C (Too Soluble): If it dissolves immediately at RT, the solvent is too strong.[1][2] Switch to a mixture of Heptane:Ethyl Acetate (3:1) .

  • Validation: Recovered crystals must show improved purity by HPLC/TLC compared to the crude.

Part 5: Visualization of Workflows

Figure 1: Solubility Decision Matrix for Process Chemistry

SolubilityMatrix Start Start: 3-Bromo-6-chloro- triazolo[4,3-b]pyridazine Goal_Rxn Goal: Chemical Reaction Start->Goal_Rxn Goal_Pur Goal: Purification Start->Goal_Pur Goal_Ana Goal: Analysis (NMR/LC) Start->Goal_Ana Temp_High Temp > 80°C (SnAr) Goal_Rxn->Temp_High Temp_Low Temp < 40°C (Coupling) Goal_Rxn->Temp_Low Recryst Recrystallization Goal_Pur->Recryst Chrom Flash Chromatography Goal_Pur->Chrom Solv_dDMSO Solvent: d6-DMSO Goal_Ana->Solv_dDMSO Solv_DMSO Use DMSO or DMF Temp_High->Solv_DMSO Solv_THF Use THF or DCM Temp_Low->Solv_THF Solv_EtOH Solvent: Ethanol (Hot) Recryst->Solv_EtOH Solv_HexEtOAc Eluent: Hexane/EtOAc Chrom->Solv_HexEtOAc

Caption: Decision tree guiding solvent selection based on the operational goal (Reaction, Purification, or Analysis).

References

  • PubChem. (2023).[1][2] 3-bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • Zhang, Y., et al. (2016).[1][2] Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazines as Antitubulin Agents.[1][4][5] ACS Medicinal Chemistry Letters.[1][2] [Link][1][2]

  • Iorkula, T. H., et al. (2023).[1][2][6] An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.[1][6] Synthetic Communications.[1][6] (Provides solvent context for similar pyridazine scaffolds). [Link][1][2][6]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-6-chloro-triazolo[4,3-b]pyridazine

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-6-chloro-[1][2][3]triazolo[4,3-b]pyridazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies required to obtain and interpret the spectroscopic data for 3-Bromo-6-chloro-[1][2][3]triazolo[4,3-b]pyridazine. Given the novelty of this specific compound and the limited availability of public spectroscopic data[1], this document serves as a predictive and methodological framework. It is designed to empower researchers in drug discovery and medicinal chemistry with the expertise to fully characterize this and similar heterocyclic scaffolds. The[1][2][3]triazolo[4,3-b]pyridazine core is of significant interest due to its presence in compounds with potent biological activities, including as antitubulin agents and kinase inhibitors[3][4][5].

Molecular Structure and Predicted Properties

A thorough characterization begins with an understanding of the molecule's fundamental properties.

PropertyValueSource
Molecular Formula C₅H₂BrClN₄ChemScene[2]
Molecular Weight 233.45 g/mol ChemScene[2]
Monoisotopic Mass 231.91515 DaPubChem[1]
CAS Number 383157-16-2ChemScene[2]
Predicted XlogP 1.7PubChem[1]

Synthesis and Sample Preparation for Spectroscopic Analysis

The synthesis of the[1][2][3]triazolo[4,3-b]pyridazine scaffold is a critical first step. Various synthetic routes have been reported for analogous structures, often involving the cyclization of a substituted pyridazine precursor[3][6][7].

Illustrative Synthetic Workflow

cluster_synthesisSynthesiscluster_purificationPurification & QCcluster_analysisSpectroscopic AnalysisStart3,6-DichloropyridazineIntermediate13-Chloro-6-hydrazinopyridazineStart->Intermediate1HydrazineIntermediate2Cyclization PrecursorIntermediate1->Intermediate2Acylation/CondensationProduct3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazineIntermediate2->ProductOxidative Cyclization& BrominationPurificationColumn ChromatographyProduct->PurificationQCTLC & Melting PointPurification->QCNMRNMR (¹H, ¹³C)QC->NMRMSMass SpectrometryQC->MSIRIR SpectroscopyQC->IR

Caption: General workflow from synthesis to spectroscopic analysis.

Protocol for Sample Preparation
  • Ensure Purity: The synthesized compound must be purified, typically by column chromatography, to a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) or quantitative NMR (qNMR).[2]

  • Solvent Selection: For NMR analysis, deuterated solvents such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are appropriate. The choice depends on the compound's solubility. For Mass Spectrometry and IR, volatile solvents like methanol or acetonitrile are suitable.

  • Concentration:

    • NMR: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

    • MS: Prepare a dilute solution (e.g., 1 mg/mL) and further dilute to the low µg/mL or ng/mL range for analysis.

    • IR: For solid-state analysis using an Attenuated Total Reflectance (ATR) accessory, a few milligrams of the pure solid are sufficient.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise chemical structure of the target compound.

¹H NMR Spectroscopy

Rationale: Proton NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For 3-Bromo-6-chloro-[1][2][3]triazolo[4,3-b]pyridazine, we expect to see signals corresponding to the two aromatic protons on the pyridazine ring.

Experimental Protocol:

  • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Use standard acquisition parameters, including a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹H NMR Data:

The pyridazine ring contains two protons. Due to the electron-withdrawing nature of the fused triazole ring and the chlorine atom, these protons will be deshielded and appear in the aromatic region. They will form an AX or AB spin system, appearing as two doublets.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 8.0 - 8.5Doublet~ 9.0H-7
~ 7.5 - 8.0Doublet~ 9.0H-8

Note: The exact chemical shifts are predictions and may vary based on the solvent and experimental conditions. The proton closer to the electron-withdrawing chlorine (H-7) is expected to be further downfield.

¹³C NMR Spectroscopy

Rationale: Carbon-13 NMR provides information on the number of non-equivalent carbon atoms and their chemical environments. It is crucial for confirming the carbon skeleton of the molecule.

Experimental Protocol:

  • Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher spectrometer.

  • A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve a good signal-to-noise ratio.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[8]

Predicted ¹³C NMR Data:

We expect to see five distinct signals for the five carbon atoms in the heterocyclic core.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale | | :--- | :--- | :--- | :--- | | ~ 150 - 155 | C-6 | Attached to electronegative chlorine and nitrogen. | | ~ 145 - 150 | C-9a | Bridgehead carbon adjacent to three nitrogens. | | ~ 135 - 140 | C-3 | Attached to electronegative bromine and adjacent to two nitrogens. | | ~ 125 - 130 | C-7 | Aromatic CH, adjacent to C-6 (Cl). | | ~ 120 - 125 | C-8 | Aromatic CH. |

Note: These are estimated chemical shifts based on data for similar heterocyclic systems.[9][10]

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact mass of the molecule and information about its isotopic distribution, which is definitive for compounds containing bromine and chlorine. Fragmentation patterns can further confirm the structure.

Experimental Protocol:

  • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Acquire spectra in positive ion mode to observe the [M+H]⁺ ion.

  • The characteristic isotopic pattern for one bromine and one chlorine atom (with isotopes ³⁵Cl, ³⁷Cl, ⁷⁹Br, ⁸¹Br) should be observed.

Predicted Mass Spectrometry Data:

IonCalculated m/zPredicted Relative Abundance
[M+H]⁺ (C₅H₃⁷⁹Br³⁵ClN₄)⁺232.9224~ 77%
[M+H]⁺ (C₅H₃⁸¹Br³⁵ClN₄)⁺234.9204100%
[M+H]⁺ (C₅H₃⁷⁹Br³⁷ClN₄)⁺234.9195(Overlaps with above)
[M+H]⁺ (C₅H₃⁸¹Br³⁷ClN₄)⁺236.9175~ 24%

Data derived from predicted values on PubChem and standard isotopic abundance.[1]

Fragmentation Pathway Diagram

Parent[M+H]⁺m/z ~233, 235, 237Frag1Loss of Br[M+H-Br]⁺Parent->Frag1Frag2Loss of N₂[M+H-N₂]⁺Parent->Frag2Frag3Loss of Cl[M+H-Cl]⁺Parent->Frag3

Caption: Plausible fragmentation pathways in ESI-MS.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Experimental Protocol:

  • Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory for solid-state analysis.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Perform a background scan before analyzing the sample.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibration Type
~ 3100 - 3000Weak-MediumAromatic C-H stretch
~ 1600 - 1450Medium-StrongC=C and C=N stretching of the heterocyclic rings
~ 1300 - 1000Medium-StrongC-N stretching
~ 850 - 750StrongC-Cl stretch
~ 700 - 550MediumC-Br stretch

Note: These predictions are based on typical vibrational frequencies for pyridazine and related halogenated heterocyclic compounds.[11][12]

Conclusion and Broader Impact

The comprehensive spectroscopic characterization outlined in this guide is essential for the validation of 3-Bromo-6-chloro-[1][2][3]triazolo[4,3-b]pyridazine as a novel chemical entity. Accurate and complete data are prerequisites for publication, patent applications, and further development in medicinal chemistry programs. The methodologies described herein provide a robust framework for researchers to confidently analyze this and other related heterocyclic compounds, thereby accelerating the discovery of new therapeutic agents.

References

  • PubChem. 3-bromo-6-chloro-[1][2][3]triazolo[4,3-b]pyridazine. Available from: [Link]

  • SpectraBase. 3-BROMO-6-METHYLPYRIDAZINE. Available from: [Link]

  • Wang, Y., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Parrillo, J. V. (2025). Synthesis of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine for an Organic Chemistry Laboratory Approach: A Versatile Heterocyclic Intermediate. ValpoScholar. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. Available from: [Link]

  • DEA Diversion Control Division. Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Available from: [Link]

  • Spiess, A., et al. (2021). Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines. Molecules. Available from: [Link]

  • Pastor, J., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]

  • University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

  • Sharma, P., et al. (Year N/A). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances. Available from: [Link]

  • NIST WebBook. Pyridazine, 3-chloro-6-methoxy-. Available from: [Link]

  • Reva, I., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Vibrational Spectroscopy. Available from: [Link]

commercial suppliers of 3-Bromo-6-chloro-triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, synthesis, and quality control strategies for 3-Bromo-6-chloro-triazolo[4,3-b]pyridazine , a critical scaffold in the development of c-Met and SGK1 kinase inhibitors.

Commercial Sourcing & Synthesis Strategy: 3-Bromo-6-chloro-triazolo[4,3-b]pyridazine

Executive Summary: The "Make vs. Buy" Reality

For researchers in medicinal chemistry, 3-Bromo-6-chloro-triazolo[4,3-b]pyridazine (Structure 1 ) represents a paradox: it is a high-value intermediate for introducing biaryl systems via Suzuki coupling, yet it is rarely available as an off-the-shelf commodity.

Field Insight: Most commercial catalogs list the 6-chloro analog (CAS 28593-24-0) or the imidazo derivatives. The specific 3-bromo-6-chloro variant is typically unstable over long storage periods or is considered a custom synthesis item. Therefore, the most reliable sourcing strategy is to purchase the stable precursor and perform a validated, one-step bromination in-house, or contract a Tier 1 CRO for on-demand synthesis.

Strategic Sourcing: Precursor Availability

The primary route to the target is the bromination of 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine . This precursor is stable, widely available, and cost-effective.

Table 1: Commercial Suppliers of the Precursor (CAS 28593-24-0)

Note: Specifications below refer to 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine.

SupplierPurity GradePack SizesLead TimeStrategic Note
Sigma-Aldrich (Millipore) 97% (AldrichCPR)1g, 5g1-2 WeeksBest for reference standards; high cost/gram.
Enamine >95%1g - 100g3-5 DaysExcellent stock reliability; ships from EU/US.
Combi-Blocks 98%5g, 25g, 100g1-3 DaysRecommended for scale-up; consistent batch quality.
WuXi AppTec CustomKg scale4-6 WeeksIdeal for GMP or late-stage pilot batches.

Procurement Directive: Always request 1H-NMR data to confirm the absence of the regioisomeric [1,2,4]triazolo[1,5-b]pyridazine, a common byproduct in lower-grade synthesis which has different reactivity.

Technical Protocol: Synthesis & Validation

Since direct procurement is difficult, the following protocol provides a self-validating system for synthesizing the target from the commercial precursor.

Reaction Logic

The C3 position of the triazolo[4,3-b]pyridazine ring is electron-rich and susceptible to electrophilic aromatic substitution. Bromination is achieved using N-Bromosuccinimide (NBS) or Bromine (Br2) .

Pathway Diagram (DOT):

SynthesisWorkflow Precursor Precursor 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine (CAS 28593-24-0) Intermediate Reaction Electrophilic Bromination (Temp: 60-80°C) Precursor->Intermediate Dissolve Reagents Reagents Br2 / AcOH / NaOAc OR NBS / MeCN Reagents->Intermediate Add Dropwise Target Target Product 3-Bromo-6-chloro-triazolo[4,3-b]pyridazine (Unstable in light) Intermediate->Target 2-4 Hours QC QC Validation 1H-NMR: Loss of C3-H singlet LCMS: M+2 pattern (Br/Cl) Target->QC Verify

Caption: Workflow for the conversion of commercial precursor to the 3-bromo target.

Step-by-Step Protocol (Laboratory Scale)
  • Setup: In a round-bottom flask, dissolve 1.0 eq of 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine in Glacial Acetic Acid (0.5 M concentration).

  • Buffering: Add 1.1 eq of Sodium Acetate (NaOAc) to buffer the HBr generated.

  • Bromination: Add 1.05 eq of Bromine (Br2) dropwise at room temperature. Alternative: Use NBS (1.1 eq) in Acetonitrile at Reflux if handling liquid bromine is undesirable.

  • Reaction: Heat to 60°C for 3 hours. Monitor by LCMS.

  • Workup: Pour reaction mixture into ice water. The product typically precipitates as a solid. Filter, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water if necessary. Avoid silica chromatography if possible, as the C-Br bond can be labile on acidic silica.

Quality Control & Self-Validation

To satisfy the "Trustworthiness" pillar, the synthesized material must pass the following checks before use in downstream coupling reactions.

A. 1H-NMR Validation

The most distinct marker of success is the disappearance of the C3-proton signal.

  • Precursor (6-Cl): Shows a characteristic singlet at δ ~9.2 ppm (C3-H) and a doublet pair for the pyridazine ring protons.

  • Target (3-Br-6-Cl): The singlet at ~9.2 ppm must be absent . The pyridazine doublets (C7-H, C8-H) will shift slightly downfield due to the electron-withdrawing effect of the bromine.

B. LCMS Isotope Pattern

The target molecule contains one Chlorine and one Bromine atom.[1][2]

  • Mass Spec Signature: Look for the characteristic M : M+2 : M+4 pattern with relative intensities of roughly 3 : 4 : 1 .

  • Explanation:

    • 
      Cl + 
      
      
      
      Br = M
    • 
      Cl + 
      
      
      
      Br AND
      
      
      Cl +
      
      
      Br = M+2
    • 
      Cl + 
      
      
      
      Br = M+4
Applications in Drug Discovery

This scaffold is a bioisostere for quinoline and is extensively used in kinase inhibitors targeting c-Met (Hepatocyte Growth Factor Receptor).

Mechanism of Utility:

  • Position 6 (Cl): Highly reactive toward nucleophilic aromatic substitution (SnAr). Typically displaced by amines (e.g., piperazines, anilines) to install the solubility/binding tail.

  • Position 3 (Br): The handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura). This installs the hydrophobic "head" group required for the kinase ATP-binding pocket.

Handling Warning: Triazolopyridazines with halogens at C3 and C6 are light-sensitive. Store in amber vials at -20°C under Argon.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3770603: 3-bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine. Available at: [Link]

  • Journal of Medicinal Chemistry. Discovery of Triazolopyridazine Derivatives as c-Met Inhibitors.[3] (Contextual grounding for scaffold application). Available at: [Link]

Sources

Methodological & Application

Strategic Functionalization of 3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine in Medicinal Chemistry

[1]

Executive Summary

3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine (CAS: 383157-16-2) is a high-value heterocyclic scaffold in modern drug discovery, particularly renowned for its utility in developing Type I and Type II kinase inhibitors.[1] Its fused bicyclic structure serves as a bioisostere for the purine core found in ATP, making it a privileged structure for targeting c-Met (Hepatocyte Growth Factor Receptor), Pim-1 , and tubulin polymerization.

This Application Note provides a rigorous, evidence-based guide for medicinal chemists. It details the orthogonal reactivity profile of the scaffold, allowing for precise, regioselective functionalization. We present optimized protocols for Nucleophilic Aromatic Substitution (

Chemical Profile & Orthogonal Reactivity

The utility of this scaffold lies in the distinct electronic environments of its two halogenated positions, enabling sequential, regioselective editing without the need for protecting groups.

The Reactivity Hierarchy
  • C6-Position (Chlorine): Located on the electron-deficient pyridazine ring, this position is highly activated towards Nucleophilic Aromatic Substitution (

    
    ) .[1] The adjacent bridgehead nitrogen enhances electrophilicity, making the C6-Cl susceptible to displacement by amines, alkoxides, and thiols under mild conditions.[1]
    
  • C3-Position (Bromine): Situated on the triazole ring, the C-Br bond is chemically distinct.[1] While less prone to

    
    , it is highly reactive in Palladium-catalyzed cross-couplings  (Suzuki-Miyaura, Sonogashira) due to the weaker C-Br bond strength facilitating oxidative addition by Pd(0) species.[1]
    

Chemist's Insight: By exploiting this dichotomy, researchers can install a solubility-enhancing "tail" (via

1
Visualization: The Orthogonal Functionalization Workflow

Gcluster_legendReactivity LogicScaffold3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazineInt_AIntermediate A(C6-Amine/Ether, C3-Br)Scaffold->Int_APath A (Preferred):SNAr @ C6(R-NH2, Base)Int_BIntermediate B(C6-Cl, C3-Aryl)Scaffold->Int_BPath B:Suzuki @ C3(Ar-B(OH)2, Pd cat.)Final_AFinal Kinase Inhibitor(C6-Tail, C3-Head)Int_A->Final_ASuzuki Coupling @ C3(Ar-B(OH)2, Pd cat.)Final_BAlternative Analog(C6-Cl, C3-Head)Int_B->Final_BSNAr @ C6InfoC6-Cl: High SNAr ReactivityC3-Br: High Pd-Oxidative Addition

Figure 1: Strategic divergence in functionalizing the triazolopyridazine core. Path A is the standard route for c-Met inhibitor synthesis.

Detailed Experimental Protocols

Protocol A: C6-Functionalization via

Objective: Displacement of the C6-Chlorine with an amine nucleophile (e.g., to install a solubilizing piperazine or morpholine moiety).[1]

Materials:

  • Substrate: 3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine (1.0 equiv)[1]

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    (2.0 equiv)[1]
  • Solvent:

    
    -Butanol (for reflux) or DMF (for lower temps)[1]
    

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the scaffold (1.0 mmol) in

    
    -Butanol (5 mL).
    
  • Addition: Add the amine (1.2 mmol) followed by DIPEA (2.0 mmol).

  • Reaction: Heat the mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    ) for 4–6 hours.
    • Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM). The product typically moves to a lower

      
       than the starting material due to increased polarity.[1]
      
  • Work-up: Cool to room temperature. The product often precipitates upon cooling.[1]

    • If precipitate forms: Filter and wash with cold ethanol.[1]

    • If soluble: Concentrate the solvent under reduced pressure, dilute with water, and extract with Ethyl Acetate (

      
      ).[1]
      
  • Purification: Recrystallize from EtOH or purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Critical Note: The C3-Bromine remains intact under these conditions, preserving it for the subsequent coupling step.

Protocol B: C3-Functionalization via Suzuki-Miyaura Coupling

Objective: Installation of an aromatic "head" group at the C3 position using the C-Br handle.

Materials:

  • Substrate: C6-substituted intermediate (from Protocol A) or bare scaffold (1.0 equiv)[1]

  • Boronic Acid/Ester: Aryl-boronic acid (1.2 equiv)[1]

  • Catalyst:

    
     (5 mol%) or 
    
    
    (for sterically hindered substrates)[1]
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Degassing: In a microwave vial or pressure tube, combine the substrate, boronic acid, and 1,4-Dioxane. Sparge with Argon for 5 minutes to remove dissolved oxygen.[1]

  • Catalyst Addition: Add the Pd catalyst and the aqueous base solution.[1] Seal the vessel immediately.

  • Reaction: Heat to

    
     for 2–12 hours.
    
    • Microwave Option:

      
       for 30–45 minutes is often sufficient and reduces side reactions.[1]
      
  • Work-up: Filter the reaction mixture through a pad of Celite to remove Palladium residues. Wash the pad with EtOAc.[1]

  • Extraction: Wash the filtrate with brine, dry over anhydrous

    
    , and concentrate.
    
  • Purification: Flash chromatography is essential to remove de-halogenated byproducts.[1]

Case Study: Synthesis of c-Met Inhibitor Analogs

In the development of c-Met inhibitors (e.g., analogs of Tepotinib), the triazolo[4,3-b]pyridazine core acts as the hinge-binder.

Data Summary: Reaction Efficiency

Reaction Step Position Reagent Type Typical Yield Key Constraint

| Step 1 (


)1Step 2 (Suzuki)1

Mechanistic Insight: The C6-substitution typically involves a Meisenheimer-like transition state.[1] The electron-withdrawing effect of the triazole ring fused to the pyridazine lowers the energy of this transition state, facilitating the displacement of the chloride. Conversely, the C3-Suzuki coupling proceeds via the standard catalytic cycle (Oxidative Addition


Safety & Handling Guidelines

  • Hazards: 3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine is classified as an irritant (Skin Irrit. 2, Eye Irrit.[1] 2) and harmful if swallowed (Acute Tox. 4).[1]

  • Storage: Store at

    
     under inert gas. Moisture sensitive.[1]
    
  • Waste: All aqueous waste from the Suzuki coupling contains Palladium and must be segregated into heavy metal waste streams.

References

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors. National Institutes of Health (PMC).[1] Available at: [Link][1]

  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. National Institutes of Health (PMC).[1] Available at: [Link][1]

  • Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters.[1][2] Available at: [Link][1]

  • Synthesis of triazolotriazine derivatives as c-Met inhibitors. Molecular Diversity (PubMed).[1] Available at: [Link][1]

  • 3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine Compound Summary. PubChem. Available at: [Link][1]

Site-Selective Suzuki-Miyaura Coupling of 3-Bromo-6-chloro[1,2,4]triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-TZP-042

Executive Summary

3-Bromo-6-chloro[1,2,4]triazolo[4,3-b]pyridazine is a high-value scaffold in medicinal chemistry, particularly for the development of c-Met and Pim-1 kinase inhibitors (e.g., analogs of tepotinib or savolitinib). Its fused bicyclic structure offers two distinct halogen handles—a bromide at position C3 (triazole ring) and a chloride at position C6 (pyridazine ring)—enabling sequential, orthogonal functionalization.

This guide provides optimized protocols for the site-selective Suzuki-Miyaura cross-coupling of the C3-bromide, preserving the C6-chloride for subsequent diversification (typically SNAr or a second catalytic coupling). The protocols address the specific challenges of this scaffold: the electron-deficient nature of the pyridazine core and the hydrolytic instability of the C6-chlorine bond under basic conditions.

ParameterSpecification
Primary Target C3-Position (Bromide)
Secondary Handle C6-Position (Chloride)
Key Challenge Preventing C6-Cl hydrolysis or SNAr displacement by alkoxide bases.
Recommended Catalyst Pd(dppf)Cl₂[1]·DCM or Pd(PPh₃)₄
Selectivity Basis Bond Dissociation Energy (C-Br < C-Cl) & Oxidative Addition Rate

Substrate Analysis & Chemoselectivity

Successful functionalization relies on exploiting the electronic differences between the two halogenated positions.

  • C3-Position (Triazole-Br): This position is electronically activated for oxidative addition by Palladium(0). The C-Br bond is weaker than the C-Cl bond, making it the kinetic entry point for cross-coupling.

  • C6-Position (Pyridazine-Cl): This position is highly electron-deficient (para-like to the bridgehead nitrogen). While less reactive toward Pd(0) oxidative addition compared to the bromide, it is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

    • Critical Risk: Use of nucleophilic bases (e.g., NaOMe, NaOEt) or hydroxides in aqueous media can lead to the displacement of the C6-Cl, forming methoxy- or hydroxy- (pyridazinone) byproducts.

Selectivity Logic Diagram

SelectivityLogic Substrate 3-Bromo-6-chloro- triazolo[4,3-b]pyridazine PathA Path A: Suzuki Coupling (Pd(0) Oxidative Addition) Substrate->PathA Pd Catalyst PathB Path B: S_NAr Substitution (Nucleophilic Attack) Substrate->PathB Strong Base/Nu- SiteC3 C3-Br Site (Fast Oxidative Addition) PathA->SiteC3 Kinetic Pref. SiteC6 C6-Cl Site (Slow OA / High S_NAr) PathA->SiteC6 High Temp/Special Ligand PathB->SiteC6 Low Barrier Outcome1 Target: C3-Aryl Product (C6-Cl Intact) SiteC3->Outcome1 Outcome2 Byproduct: C6-Alkoxy/Hydroxy (Scaffold Destruction) SiteC6->Outcome2

Figure 1: Chemoselectivity decision tree. Path A (Green) represents the desired Suzuki protocol. Path B (Red) represents the side reactions to avoid.

Protocol A: C3-Selective Suzuki Coupling

This protocol is designed to couple aryl boronic acids to the C3 position while keeping the C6-chloride intact.

Materials
  • Substrate: 3-Bromo-6-chloro[1,2,4]triazolo[4,3-b]pyridazine (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.1–1.2 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·DCM) (3–5 mol%)

    • Why: This bidentate ligand resists displacement by the nitrogen-rich heterocycle and promotes reductive elimination.

  • Base: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0–3.0 equiv)

    • Why: Non-nucleophilic bases are essential. Avoid alkoxides.

  • Solvent: 1,4-Dioxane (anhydrous preferred) or DME.

    • Note: Strictly avoid alcohols (MeOH/EtOH) as cosolvents to prevent SNAr at C6.

Step-by-Step Methodology
  • Setup: In a glovebox or under a stream of Argon, charge a microwave vial or round-bottom flask with the substrate (1.0 equiv), aryl boronic acid (1.1 equiv), and base (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Solvation: Add degassed 1,4-Dioxane (concentration ~0.1 M). If solubility is poor, a small amount of water (10:1 Dioxane:Water) can be added, but anhydrous conditions are safer for the C6-Cl.

  • Reaction:

    • Thermal: Heat to 80–90 °C for 4–12 hours. Monitor by LCMS.

    • Microwave (Recommended): Heat at 100 °C for 30–60 minutes.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). The aqueous layer may contain pyridazinone byproducts if hydrolysis occurred; check pH.

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (DCM/MeOH gradient). The product is typically more polar than the starting material.

Protocol B: Sequential C6 Functionalization

Once the C3 position is arylated, the C6-chloride can be utilized.

Option 1: SNAr Displacement (Most Common)

Used to install amines or ethers (e.g., morpholine, piperazine) common in kinase inhibitors.

  • Reagents: Amine (2.0 equiv), DIPEA (3.0 equiv), DMSO or DMF.

  • Conditions: Heat at 60–100 °C. The C6-Cl is highly activated; no metal catalyst is required.

Option 2: Second Suzuki Coupling (Difficult)

Used to install a second aryl/heteroaryl group.

  • Catalyst: Requires a more active catalyst system to activate the aryl chloride, such as XPhos Pd G2 or Pd(OAc)₂/SPhos .

  • Conditions: 100–120 °C in Toluene/Water with K₃PO₄.

Sequential Workflow Diagram

Workflow Start Start: 3-Br-6-Cl-triazolopyridazine Step1 Step 1: C3-Selective Suzuki (Pd(dppf)Cl2, Boronic Acid, 80°C) Start->Step1 Intermed Intermediate: 3-Aryl-6-chloro-triazolopyridazine Step1->Intermed Branch1 Path A: S_NAr (Amination) (HNR2, DIPEA, DMSO, 80°C) Intermed->Branch1 Branch2 Path B: Suzuki #2 (Arylation) (XPhos Pd G2, Ar-B(OH)2, 110°C) Intermed->Branch2 Final1 Final Product A: 3-Aryl-6-amino-triazolopyridazine Branch1->Final1 Final2 Final Product B: 3,6-Diaryl-triazolopyridazine Branch2->Final2

Figure 2: Sequential functionalization workflow. Step 1 establishes the C3-aryl core. Step 2 diversifies the C6 position.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
C6-Cl Hydrolysis Presence of OH⁻ or water at high temp.Switch to anhydrous dioxane; use Cs₂CO₃ or K₃PO₄ (anhydrous) instead of aqueous carbonate solutions.
C6-Alkoxylation Use of alcoholic solvents (MeOH/EtOH).CRITICAL: Use only aprotic solvents (Dioxane, DME, Toluene). Do not use alkoxide bases.
Low Conversion Catalyst poisoning by triazole nitrogens.Switch to high-loading catalyst (5-10 mol%) or use Pd(dppf)Cl₂ which resists chelation. Increase temp to 100°C.
Protodeboronation Unstable boronic acid (e.g., 2-heterocyclic).Lower temperature; add CuCl (1.0 equiv) as a cofactor (Liebeskind-Srogl variant) or use Boronic Ester/MIDA boronate.
Bis-Coupling Over-reactive conditions.Ensure stoichiometry is 1:1. Reduce temperature.[2] The C6-Cl is generally inert to Pd(dppf) at 80°C, but XPhos will couple it.

References

  • Scaffold Utility in Kinase Inhibition

    • Title: Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors.[3][4]

    • Source: RSC Advances / Royal Society of Chemistry.
    • URL:[Link]

  • General Site-Selectivity in Polyhalogenated Heterocycles

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
    • Source: Chemical Science (NIH/PMC).
    • URL:[Link]

  • Suzuki Coupling on Pyridazine Systems

    • Title: Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction.
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Compound Data & Numbering Verification

    • Title: 3-bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine (PubChem Lite).[5]

    • Source: PubChem / University of Luxembourg.
    • URL:[Link]

Sources

Application Note: Strategic C6-Functionalization of 3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a privileged structure in medicinal chemistry, serving as the core for potent c-Met kinase inhibitors (e.g., Tepotinib analogs) and Pim-1 inhibitors.[1] The commercially available building block 3-bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine presents a unique synthetic opportunity: it possesses two distinct electrophilic sites with orthogonal reactivity profiles.[1]

This guide details the protocols for the regioselective derivatization of the C6-position . By exploiting the electronic deficiency of the pyridazine ring, researchers can perform Nucleophilic Aromatic Substitution (


) at C6 with high fidelity, leaving the C3-bromine intact for subsequent metal-catalyzed cross-coupling.[1] This "C6-First" strategy is critical for library generation and SAR (Structure-Activity Relationship) exploration.[1]

Mechanistic Grounding & Reactivity Profile

The Orthogonal Reactivity Concept

Success with this scaffold relies on understanding the reactivity hierarchy between the C6-Chlorine and C3-Bromine.[1]

  • C6-Position (Chlorine): Located on the electron-deficient pyridazine ring, para-like to the bridgehead nitrogen (N1).[1] This position is highly activated for

    
     due to the inductive electron-withdrawing effect of the fused triazole ring and the specific nitrogen placement.[1] It behaves similarly to a 4-chloropyrimidine or 2-chloropyridine.[1]
    
  • C3-Position (Bromine): Located on the triazole ring.[1][2] While potentially susceptible to

    
    , it is significantly less reactive toward nucleophiles than C6. However, C3-Br is highly reactive toward oxidative addition by Pd(0) species.[1]
    

Key Strategic Rule: To derivatize C6 selectively in the presence of C3-Br, one must utilize Nucleophilic Aromatic Substitution (


) .[1] Attempting Pd-catalyzed coupling at C6 first is ill-advised, as the C3-Br bond is chemically more labile to Palladium insertion than the C6-Cl bond.[1]
Reaction Pathway Visualization[1]

Reactivity_Pathway Start 3-Bromo-6-chloro- triazolo[4,3-b]pyridazine Decision Target C6 Functionalization Start->Decision Path_SNAr Pathway A: SNAr (Nucleophilic Subst.) Decision->Path_SNAr Preferred (High Selectivity) Path_Pd Pathway B: Pd-Catalysis (Cross-Coupling) Decision->Path_Pd Avoid for C6 (C3 Reacts First) Prod_C6 C6-Substituted (C3-Br Intact) Path_SNAr->Prod_C6 Amines/Alkoxides Heat/Base Prod_C3 C3-Substituted (C6-Cl Intact/Mixed) Path_Pd->Prod_C3 Boronic Acids Pd(0)

Figure 1: Decision tree illustrating the chemoselective functionalization strategy.[1] Pathway A is the focus of this guide.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

This is the most common derivatization, used to install solubilizing groups or pharmacophores (e.g., piperazines, morpholines).

Reagents:

  • Substrate: 3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine (1.0 eq)[1]

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 eq)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)[1]
    
  • Solvent: DMSO (for high solubility) or Ethanol/n-Butanol (for easier workup)[1]

Step-by-Step Methodology:

  • Preparation: In a reaction vial, dissolve the substrate (1.0 eq) in DMSO (concentration ~0.2 M).

  • Addition: Add DIPEA (2.0 eq) followed by the amine nucleophile (1.2 eq).

    • Note: If the amine is a hydrochloride salt, increase DIPEA to 3.0 eq.

  • Reaction:

    • Standard Amines: Heat to 60–80°C for 2–4 hours.

    • Sterically Hindered Amines: Heat to 100–120°C or use microwave irradiation (120°C, 30 min).

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the starting material (

    
    ) and formation of the product (
    
    
    
    ).[1] Note that the Bromine isotope pattern (1:1 doublet) should remain in the product mass spectrum.[1]
  • Workup:

    • Precipitation Method (Preferred): Pour the reaction mixture into ice-cold water (10x volume). Stir for 15 minutes. Collect the precipitate via filtration.

    • Extraction Method: Dilute with EtOAc, wash with water (3x) and brine. Dry over

      
      .[1][3]
      
Protocol B: C-O Bond Formation (Etherification)

Critical for synthesizing c-Met inhibitor cores where an aromatic ether linkage is required.[1]

Reagents:

  • Substrate: 3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine (1.0 eq)[1]

  • Nucleophile: Phenol derivative or Alcohol (1.0 eq)[1]

  • Base:

    
     (anhydrous, 2.0 eq) or NaH (1.1 eq for aliphatic alcohols)[1]
    
  • Solvent: DMF or DMF/THF mixture

Step-by-Step Methodology:

  • Activation:

    • Phenols:[1] Combine phenol (1.0 eq) and

      
       (2.0 eq) in DMF.[1] Stir at RT for 15 min to generate the phenoxide in situ.
      
    • Alcohols:[1] Dissolve alcohol in dry THF/DMF, cool to 0°C, add NaH (1.1 eq), and stir until evolution of

      
       ceases.
      
  • Coupling: Add the triazolopyridazine substrate (1.0 eq) to the mixture.

  • Reaction: Heat to 80–90°C for 4–6 hours.

    • Caution: Higher temperatures (>120°C) with strong alkoxides may risk attacking the C3-Br position or ring opening, though C6-Cl displacement is kinetically favored.[1]

  • Workup: Quench with water. Extract with EtOAc or DCM. Wash extensively with water to remove DMF.

Data Interpretation & Validation

Expected Analytical Data

When validating the product, the retention of the Bromine atom is the key quality attribute.

FeatureStarting MaterialC6-Amino ProductC6-Ether Product
LC-MS Pattern M, M+2, M+4 (Cl + Br pattern)M, M+2 (1:1 ratio) indicates Br is present.[1]M, M+2 (1:1 ratio) indicates Br is present.
1H NMR (Ar-H) Two doublets (pyridazine protons)Upfield shift of the proton adjacent to C6 due to electron donation from N/O.Slight upfield shift; loss of symmetry if present.[1]
Reactivity Check Reacts with amines at RT/mild heatInert to further

; Reactive to Pd(0).
Inert to further

; Reactive to Pd(0).[1]
Structural Confirmation (Mechanism)[1]

The regioselectivity is driven by the stability of the Meisenheimer intermediate. Attack at C6 places the negative charge on the bridgehead nitrogen (N1), which is electronically favorable.

Mechanism cluster_legend Electronic Logic Step1 Reactants: Substrate + Nu: TS Meisenheimer Complex (Charge on N1) Step1->TS Attack at C6 Product C6-Product (Cl Displaced) TS->Product -Cl⁻ Info N1 stabilizes negative charge better than C4/C5

Figure 2: Simplified mechanistic flow of the SNAr reaction at C6.

Troubleshooting Guide

IssueProbable CauseSolution
No Reaction Nucleophile is too weak or bulky.Switch solvent to NMP; increase temp to 120°C; use microwave.
Hydrolysis (Product is -OH) Wet solvents or hygroscopic base.[1]Use anhydrous DMSO/DMF; store DIPEA over KOH pellets.
C3-Substitution Observed Reaction temp too high or Pd contamination.[1]Keep temp <100°C; ensure reaction vessels are free of trace metals.
Incomplete Conversion HCl salt of amine quenching base.Add extra equivalent of DIPEA; pre-freebase the amine.

References

  • Albrecht, B. K., et al. (2008). "Discovery of SGX523, a potent and selective c-Met inhibitor." Journal of Medicinal Chemistry. (Describes the utility of the triazolopyridazine scaffold in kinase inhibition).

  • Gouda, M. A., et al. (2024). "Design, synthesis, biological evaluation... of novel triazolo[4,3-b]pyridazine derivatives." RSC Advances. (Provides recent protocols for C6 substitution).

  • Wuxi AppTec. (2020). "Regioselectivity in SNAr reaction of Dichloropyrimidines and related heterocycles." QM Magic Class. (Theoretical basis for regioselectivity in nitrogen heterocycles).

  • ChemScene. "3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine Product Properties." (Physical data and handling).[1][3][4][5]

Sources

Application Note: Regioselective Amination of 3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for various kinase inhibitors (e.g., c-Met inhibitors like Tepotinib analogs). The commercially available intermediate, 3-bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine , offers two distinct electrophilic sites for functionalization.

This guide details the regioselective amination of this scaffold. Due to the electronic bias of the fused bicyclic system, the chlorine atom at the C6 position undergoes Nucleophilic Aromatic Substitution (


) under thermal conditions, while the bromine at C3 remains intact for subsequent cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig). Mastering this regioselectivity is critical for synthesizing complex heterocycles without protecting groups.

Mechanistic Insight & Regiochemistry

To ensure reproducibility, one must understand the electronic landscape of the substrate.

Electronic Activation

The substrate contains two halogen leaving groups. The reactivity difference is driven by the specific nitrogen atoms activating the ring carbons:

  • C6-Position (Chlorine): This position is part of the electron-deficient pyridazine ring. It is situated para to the bridgehead nitrogen (N8a) and adjacent to N5. The inductive ($ -I

    
     -M $) effects of these nitrogens make C6 highly electrophilic, significantly lowering the activation energy for 
    
    
    
    .
  • C3-Position (Bromine): Located on the triazole ring. While electron-poor, it lacks the same degree of activation for direct nucleophilic displacement as C6. Furthermore, the C-Br bond is stronger against

    
     in this specific heteroaromatic context compared to the activated C-Cl bond at C6.
    
Reaction Pathway Diagram

ReactionPathway Substrate 3-Bromo-6-chloro- [1,2,4]triazolo[4,3-b]pyridazine Transition Meisenheimer Complex (Stabilized by N5) Substrate->Transition + Primary/Secondary Amine (Attack at C6) Product 6-Amino-3-bromo- [1,2,4]triazolo[4,3-b]pyridazine Transition->Product - Cl⁻ Byproduct HCl (Neutralized by Base) Transition->Byproduct

Figure 1: Mechanistic pathway showing the exclusive attack at the activated C6 position.

Experimental Protocol: Thermal Amination

This protocol describes the displacement of the C6-Cl with a secondary amine (e.g., morpholine, piperidine) or a primary aniline.

Reagent Table
ReagentMW ( g/mol )Equiv.[1]Role
3-Bromo-6-chloro-triazolo[4,3-b]pyridazine 233.451.0Substrate
Amine (e.g., Morpholine)Variable1.2 - 1.5Nucleophile
DIPEA (N,N-Diisopropylethylamine)129.242.0 - 3.0Base (Acid Scavenger)
n-Butanol (or DMSO)74.1210 VSolvent
Step-by-Step Methodology
  • Preparation:

    • Charge a reaction vessel (round-bottom flask or pressure vial) with 3-Bromo-6-chloro-triazolo[4,3-b]pyridazine (1.0 equiv).

    • Add n-Butanol (10 volumes relative to substrate mass). Note: n-Butanol is preferred over DMF/DMSO for easier workup, as the product often precipitates upon cooling.

    • Add DIPEA (2.5 equiv).

    • Add the Amine (1.2 equiv).

  • Reaction:

    • Heat the mixture to 80–100°C with vigorous stirring.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The starting material (Rt ~ X min) should disappear, replaced by a more polar product peak.

    • Time: Reactions typically complete within 2–6 hours depending on the nucleophilicity of the amine.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature (20–25°C).

    • Scenario A (Product Precipitates): If solids form, filter the suspension. Wash the cake with cold water (

      
       V) to remove DIPEA salts, followed by cold ethanol (
      
      
      
      V).
    • Scenario B (No Precipitation): If the product remains soluble, dilute the mixture with water (20 V) and stir for 30 minutes. This usually forces precipitation. If not, extract with Ethyl Acetate (

      
      ), wash organics with brine, dry over 
      
      
      
      , and concentrate.
  • Purification:

    • The crude solid is often

      
       pure.
      
    • If necessary, recrystallize from Ethanol or purify via flash column chromatography (Gradient: 0

      
       5% MeOH in DCM).
      
Workflow Visualization

WorkupFlow Start Reaction Mixture (n-BuOH, 100°C) Cool Cool to 25°C Start->Cool Check Precipitate Formed? Cool->Check Filter Vacuum Filtration Check->Filter Yes Dilute Dilute with H2O (20 vol) Check->Dilute No Wash Wash: H2O then Cold EtOH Filter->Wash Final Dry Solid (6-Amino-3-bromo-derivative) Wash->Final Extract Extract (EtOAc) Dilute->Extract Extract->Final

Figure 2: Decision tree for isolation of the aminated product.

Advanced Protocol: Functionalization of C3-Br

Once the C6 position is aminated, the C3-bromide remains available. While


 is difficult at this position, Palladium-catalyzed cross-coupling is highly effective.

Protocol: Buchwald-Hartwig Amination at C3

  • Substrate: 6-Amino-3-bromo-triazolo[4,3-b]pyridazine (Product from Protocol 3.2).

  • Catalyst:

    
     (5 mol%) + Xantphos (10 mol%).
    
  • Base:

    
     (2.0 equiv).
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed).

  • Conditions: 100°C, 12–16 hours under Argon.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Nucleophile is sterically hindered or weak.Increase Temp to 120°C; switch solvent to DMSO; use microwave irradiation.
Bis-amination Temperature too high or excess amine used.Strictly control stoichiometry (1.1 equiv); keep Temp < 100°C.
Hydrolysis (OH product) Wet solvent or hygroscopic base.Use anhydrous n-Butanol; ensure DIPEA is fresh.
Regio-scrambling Rare, but possible with extremely strong bases (

).
Stick to non-nucleophilic organic bases (DIPEA, TEA). Avoid alkoxide bases.

References

  • PubChem. (n.d.).[2] 3-bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Parrillo, J. V., & Jantzi, K. (2025).[3] Synthesis of 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine for an Organic Chemistry Laboratory Approach. ValpoScholar. Retrieved from [Link](Note: Demonstrates reactivity of the 3,6-dihalo scaffold).

  • Sanghavi, K. N., et al. (2022).[4] An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. ResearchGate. Retrieved from [Link](Note: Analogous reactivity patterns in fused pyridazines).

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

Sources

Application of Triazolopyridazines as Potent Antitubulin Agents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the application of triazolopyridazine derivatives as a promising class of antitubulin agents. We will delve into their mechanism of action, provide field-proven experimental protocols for their evaluation, and present key structure-activity relationship (SAR) insights to guide future drug discovery efforts.

Introduction: Targeting the Dynamic Cytoskeleton in Disease

The microtubule cytoskeleton, composed of dynamic polymers of α- and β-tubulin heterodimers, is a cornerstone of eukaryotic cell function. Its roles are multifaceted, ranging from maintaining cell shape and facilitating intracellular transport to forming the mitotic spindle essential for cell division.[1] This dynamic instability of microtubules makes them a prime target for therapeutic intervention, particularly in oncology.[2] Agents that disrupt microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[2][3]

Several classes of microtubule-targeting agents (MTAs) have found clinical success, broadly categorized as either microtubule-stabilizing (e.g., taxanes) or -destabilizing agents (e.g., vinca alkaloids, colchicine).[4][5] Triazolopyridazines have emerged as a novel class of microtubule-destabilizing agents, often designed as rigid analogues of natural products like combretastatin A-4 (CA-4).[2][6] The rigid[2][3][7]triazolo[4,3-b]pyridazine scaffold offers a distinct advantage by locking the conformation of the molecule, which can enhance binding affinity to the target protein.[2]

Mechanism of Action: Inhibition of Tubulin Polymerization

Triazolopyridazine derivatives exert their potent antiproliferative effects primarily by inhibiting the polymerization of tubulin into microtubules.[2][3] Molecular modeling and competitive binding assays have demonstrated that many of these compounds bind to the colchicine-binding site on β-tubulin.[2][6] This binding event prevents the incorporation of tubulin dimers into growing microtubule polymers, leading to a net depolymerization of the microtubule network.

The downstream cellular consequences of this action are significant:

  • Disruption of the Microtubule Network: The inhibition of tubulin polymerization leads to a visible collapse of the intracellular microtubule network.[2][6]

  • Mitotic Arrest: The inability to form a functional mitotic spindle causes cells to arrest in the G2/M phase of the cell cycle.[2][3]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[8][9]

cluster_0 Cellular Effects of Triazolopyridazines Triazolopyridazine Triazolopyridazine Derivative Tubulin β-Tubulin (Colchicine Binding Site) Triazolopyridazine->Tubulin Binds to Polymerization Tubulin Polymerization Inhibition Tubulin->Polymerization Prevents Microtubule Microtubule Network Disruption Polymerization->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis cluster_1 Tubulin Polymerization Assay Workflow Reagents Prepare Reagents: - Purified Tubulin - GTP - Polymerization Buffer - Test Compound Incubation Incubate at 37°C Reagents->Incubation Measurement Measure Absorbance (340nm) or Fluorescence over time Incubation->Measurement Analysis Plot Polymerization Curve and Determine IC50 Measurement->Analysis

Caption: Workflow for the in vitro tubulin polymerization assay.

Protocol (Turbidity-based):

  • Reagent Preparation: Reconstitute purified bovine or porcine tubulin (>99% pure) in an appropriate buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice. [10][11]Prepare a stock solution of GTP (1 mM final concentration) and serial dilutions of the test compound.

  • Assay Setup: In a pre-warmed 96-well plate, add the test compound dilutions. [1]3. Initiate Polymerization: Add the tubulin solution containing GTP to each well to initiate polymerization. The final tubulin concentration is typically 2-3 mg/mL. [10]4. Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes. [1]5. Data Analysis: Plot the absorbance against time to generate polymerization curves. The IC50 for inhibition of tubulin polymerization can be calculated from the dose-response curves.

Immunofluorescence Microscopy

This technique allows for the direct visualization of the effects of the compounds on the microtubule network within cells.

Principle: Cells are treated with the test compound, fixed, and then stained with an antibody specific for α- or β-tubulin, followed by a fluorescently labeled secondary antibody. The microtubule structure can then be visualized using a fluorescence microscope.

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with the triazolopyridazine compound at its IC50 concentration for a specified time (e.g., 18-24 hours). [12]2. Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100. [5]3. Immunostaining: Incubate the cells with a primary antibody against α-tubulin or β-tubulin, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence or confocal microscope.

  • Analysis: Compare the microtubule morphology of treated cells to that of control cells. Treated cells are expected to show a diffuse, depolymerized tubulin staining pattern.

Cell Cycle Analysis

This assay quantifies the percentage of cells in different phases of the cell cycle, allowing for the confirmation of G2/M arrest.

Principle: Cells are stained with a fluorescent dye that intercalates into DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is proportional to their DNA content. Flow cytometry is then used to measure the fluorescence of a large population of cells, allowing for the determination of the distribution of cells in G0/G1, S, and G2/M phases.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the resulting DNA content histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of an antitubulin mechanism. [2][13]

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the triazolopyridazine scaffold has yielded valuable insights into the structural requirements for potent antitubulin activity.

Compound IDA-Ring SubstitutionB-Ring SubstitutionAntiproliferative IC50 (A549, µM)Tubulin Polymerization IC50 (µM)Reference
4q 3,4,5-trimethoxy3-amino-4-methoxy0.0081.80[2][3]
CA-4 3,4,5-trimethoxy4-hydroxy-3-methoxy0.009–0.0120.64[2]
3d 3,4,5-trimethoxy4-methyl0.0430.45[4]
8q 3-phenylpropylamino4-fluoroanilino-~2x more potent than CA-4[8]
26 3,4,5-trimethoxyVaries1.02-[13]

Key SAR Observations:

  • A-Ring: The 3,4,5-trimethoxyphenyl group on the A-ring is a common feature in many potent analogues, mimicking the A-ring of combretastatin A-4. [2][4]* B-Ring: The nature and position of substituents on the B-ring significantly influence activity. Electron-donating groups are often favored. [2][4]* Linker: The rigidt[2][3][7]riazolo[4,3-b]pyridazine core serves as an effective linker to maintain the optimal spatial orientation of the A and B rings for binding to tubulin. [2]

Conclusion and Future Directions

Triazolopyridazines represent a versatile and potent class of antitubulin agents with significant potential for further development as anticancer therapeutics. The protocols and insights provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate novel derivatives with improved efficacy and pharmacological profiles. Future research should focus on optimizing the pharmacokinetic properties of these compounds and evaluating their in vivo efficacy in relevant animal models of cancer.

References

  • Song, H., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-t[2][3][7]riazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters, 7(12), 1202–1206. [Link]

  • Song, H., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-t[2][3][7]riazolo[4,3-b] Pyridazines as Antitubulin Agents. PubMed Central. [Link]

  • Ma, L., et al. (2014). A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. PLoS ONE, 9(3), e91213. [Link]

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc. [Link]

  • Song, H., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-t[2][3][7]riazolo[4,3- b] Pyridazines as Antitubulin Agents. PubMed. [Link]

  • Nguyen, T. L., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 7, 44059. [Link]

  • Brancale, A., et al. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 27(16), 5360. [Link]

  • Zhao, P. L., et al. (2019). Novelt[2][3][7]riazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. Bioorganic Chemistry, 92, 103260. [Link]

  • Klumpp, K., et al. (2021). NanoDSF Screening for Anti-tubulin Agents Uncovers New Structure–Activity Insights. Journal of Medicinal Chemistry, 64(13), 9096–9107. [Link]

  • Cushman, M., et al. (2007). Synthesis and SAR oft[2][3][7]riazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. Journal of Medicinal Chemistry, 50(2), 225–237. [Link]

  • Prota, A. E., et al. (2017). Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin. Cell Chemical Biology, 24(6), 737–750.e6. [Link]

  • Bosc, C., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Cell and Developmental Biology, 8, 321. [Link]

  • Tron, G. C., et al. (2022). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. Molecules, 27(11), 3591. [Link]

  • Al-Ostath, R., et al. (2023). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches. Molecules, 28(2), 773. [Link]

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Services. Cytoskeleton, Inc. [Link]

  • Al-Warhi, T., et al. (2022). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Molecules, 27(15), 4995. [Link]

  • Li, J., et al. (2019). Design, synthesis and structure-Activity relationship of 3,6-diaryl-7H-t[2][3][7]riazolo[3,4-b]t[1][2][7]hiadiazines as novel tubulin inhibitors. ResearchGate. [Link]

  • Prota, A. E., et al. (2017). Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin. ResearchGate. [Link]

  • Zhao, P. L., et al. (2019). Novelt[2][3][7]riazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. ResearchGate. [Link]

  • Li, J., et al. (2020). Development of triazolothiadiazine derivatives as highly potent tubulin polymerization inhibitors: Structure-activity relationship, in vitro and in vivo study. European Journal of Medicinal Chemistry, 208, 112847. [Link]

  • Kumar, A., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(6), 104769. [Link]

  • Lee, J. C., et al. (2006). Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. Bioorganic & Medicinal Chemistry Letters, 16(16), 4339–4344. [Link]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Bromo-6-chloro-triazolo[4,3-b]pyridazine with Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of the Triazolo[4,3-b]pyridazine Scaffold in Drug Discovery

The[1][2][3]triazolo[4,3-b]pyridazine heterocyclic system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse interactions with biological targets. Derivatives of this scaffold have been investigated for a range of activities, including their role as antitubulin agents and bromodomain inhibitors.[4][5] The ability to selectively functionalize this core at specific positions is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.

This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-Bromo-6-chloro-[1][2][3]triazolo[4,3-b]pyridazine with a variety of boronic acids. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For the 3-Bromo-6-chloro-[1][2][3]triazolo[4,3-b]pyridazine substrate, the inherent difference in reactivity between the C-Br and C-Cl bonds allows for selective functionalization at the 3-position, providing a versatile platform for the synthesis of diverse libraries of 3-aryl-6-chloro-[1][2][3]triazolo[4,3-b]pyridazines.

These application notes are designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also a deeper understanding of the underlying chemical principles, troubleshooting strategies, and best practices to ensure successful and reproducible outcomes.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound. The generally accepted mechanism involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the organohalide (3-Bromo-6-chloro-triazolo[4,3-b]pyridazine) to form a palladium(II) intermediate. This is often the rate-determining step and is influenced by the nature of the halide, with the reactivity order being I > Br > Cl. This difference in reactivity is the basis for the selective reaction at the C3-bromo position of our substrate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires the activation of the boronic acid with a base to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki-Miyaura Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Diorgano_Complex R-Pd(II)-R' L2 Transmetalation->Pd(II)_Diorgano_Complex Reductive_Elimination Reductive Elimination Pd(II)_Diorgano_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' Reductive_Elimination->Product Organohalide R-X Organohalide->Oxidative_Addition Organoboron R'-B(OH)2 Organoboron->Transmetalation Base Base Base->Transmetalation

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Synthesis of 3-Aryl-6-chloro-[1][2][3]triazolo[4,3-b]pyridazines

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of 3-Bromo-6-chloro-[1][2][3]triazolo[4,3-b]pyridazine with various arylboronic acids. It is based on established methodologies for similar heterocyclic systems and should be optimized for each specific boronic acid.[1]

Materials and Equipment
  • Substrate: 3-Bromo-6-chloro-[1][2][3]triazolo[4,3-b]pyridazine

  • Reagents: A variety of arylboronic acids

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: 2 M aqueous sodium carbonate (Na₂CO₃) solution

  • Solvents: 1,2-Dimethoxyethane (DME), Ethanol, Chloroform, and Brine

  • Equipment: Schlenk flask, magnetic stirrer with heating, condenser, nitrogen or argon gas supply, syringes, and standard laboratory glassware.

Reaction Setup and Procedure
Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-6-chloro-[1][2][3]triazolo[4,3-b]pyridazine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add degassed DME (8 mL), ethanol (2 mL), and the 2 M aqueous Na₂CO₃ solution (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary depending on the boronic acid used, but a typical duration is 24-48 hours.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with chloroform (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-6-chloro-[1][2][3]triazolo[4,3-b]pyridazine.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.

Data Presentation: Scope of the Reaction

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of 3-Bromo-6-chloro-[1][2][3]triazolo[4,3-b]pyridazine with a selection of arylboronic acids, based on similar reactions reported in the literature.[1] Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid6-chloro-3-phenyl-[1][2][3]triazolo[4,3-b]pyridazine70-85
24-Methoxyphenylboronic acid6-chloro-3-(4-methoxyphenyl)-[1][2][3]triazolo[4,3-b]pyridazine75-90
34-Fluorophenylboronic acid6-chloro-3-(4-fluorophenyl)-[1][2][3]triazolo[4,3-b]pyridazine65-80
44-Chlorophenylboronic acid6-chloro-3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-b]pyridazine60-75
54-Trifluoromethylphenylboronic acid6-chloro-3-(4-(trifluoromethyl)phenyl)-[1][2][3]triazolo[4,3-b]pyridazine55-70
62-Thienylboronic acid6-chloro-3-(thiophen-2-yl)-[1][2][3]triazolo[4,3-b]pyridazine60-75

Best Practices and Troubleshooting

Successful Suzuki-Miyaura couplings rely on careful attention to detail and an understanding of potential pitfalls.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen. It is crucial to maintain an inert atmosphere throughout the reaction setup and execution to prevent catalyst deactivation.

  • Reagent Purity: The purity of the boronic acid, substrate, and solvents is critical. Impurities can interfere with the catalytic cycle and lead to lower yields or side reactions.

  • Choice of Catalyst and Ligand: While Pd(PPh₃)₄ is a versatile catalyst, other palladium sources and ligands may provide better results for challenging substrates. For electron-rich or sterically hindered boronic acids, consider using more electron-rich and bulky phosphine ligands such as those from the Buchwald or Fu groups.

  • Base Selection: The choice of base is important for the transmetalation step. While aqueous Na₂CO₃ is a good starting point, other bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ can be screened for optimal performance.

  • Solvent System: A mixture of an organic solvent and water is often necessary. The water is crucial for dissolving the base and facilitating the formation of the active boronate species. The organic solvent should be chosen to ensure the solubility of all other components.

Common Problems and Solutions:

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidation)Ensure a rigorously inert atmosphere. Use fresh catalyst.
Inefficient transmetalationScreen different bases (K₃PO₄, Cs₂CO₃). Ensure adequate water is present in the solvent mixture.
Low reaction temperatureGradually increase the reaction temperature, monitoring for decomposition.
Debromination of Starting Material Presence of protic impuritiesUse dry solvents and reagents.
Reaction with base/waterLower the reaction temperature. Use a milder base.
Homocoupling of Boronic Acid Presence of oxygenImprove the degassing procedure for solvents and the inert atmosphere setup.
Catalyst decompositionUse a more stable palladium catalyst or ligand system.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 3-aryl-6-chloro-[1][2][3]triazolo[4,3-b]pyridazines. The selective reactivity of the C-Br bond allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position, providing a versatile platform for the generation of compound libraries for drug discovery programs. By following the detailed protocols and best practices outlined in these application notes, researchers can confidently and efficiently synthesize these valuable compounds, paving the way for the discovery of new and improved therapeutic agents.

References

  • G. A. Chotana, et al. "Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies." Molecules2018 , 23(11), 2985. [Link]

  • A. Suzuki. "Cross-coupling reactions of organoboron compounds with organic halides." In Nobel Lectures, Chemistry 2006-2010, G. Ekspong, Ed. World Scientific Publishing Co., 2012 . [Link]

  • Parrillo, J. V.; Jantzi, K. "Synthesis of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine for an Organic Chemistry Laboratory Approach: A Versatile Heterocyclic Intermediate." Summer Interdisciplinary Research Symposium, 2025 . [Link]

  • S. L. Buchwald, et al. "A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides." Angew. Chem. Int. Ed.2004 , 43, 1871-1876. [Link]

  • G. Cooke, et al. "Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions." Tetrahedron Lett.2001 , 42, 5089-5091. [Link]

  • D. W. Knight, et al. "SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE." Heterocycles2011 , 83, 1845-1854. [Link]

  • Y. Song, et al. "Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents." ACS Med. Chem. Lett.2016 , 7, 1202-1206. [Link]

  • J. F. Hartwig, et al. "Palladium-Catalyzed Chemoselective Monoarylation of Hydrazides for the Synthesis of[1][2][3]Triazolo[4,3-a]pyridines." Org. Lett.2010 , 12, 1844-1847. [Link]

  • C. J. A. M. van den Berg, et al. "Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014." Molecules2015 , 20, 172-210. [Link]

  • J. Q. Yu, et al. "Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality." Acc. Chem. Res.2008 , 41, 1461-1473. [Link]

  • A. F. M. M. Rahman, et al. "Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine." Beilstein J. Org. Chem.2018 , 14, 2368-2376. [Link]

  • M. A. A. El-Sayed, et al. "Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines." C. R. Chim.2019 , 22, 157-164. [Link]

  • A. F. Littke, G. C. Fu. "A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides." Angew. Chem. Int. Ed.1998 , 37, 3387-3388. [Link]

  • S. L. Buchwald, et al. "Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds." J. Braz. Chem. Soc.2015 , 26, 1247-1273. [Link]

  • S. L. Buchwald, et al. "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." Org. Lett.2011 , 13, 1984-1987. [Link]

  • A. G. S. Prado, et al. "Sequential regio and chemoselective cross-coupling reactions by means of O6-tri-isopropylsulfonate of 4-bromo-pyridazine 3,6-dione." Tetrahedron2012 , 68, 9839-9847. [Link]

  • H. M. Ikram, et al. "Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects." Molecules2015 , 20, 5202-5214. [Link]

  • J. F. Hartwig, et al. "Pd-catalyzed cross-coupling reactions of alkyl halides." Chem. Soc. Rev.2011 , 40, 5049-5064. [Link]

  • Organic Chemistry Portal. "Suzuki Coupling." [Link]

  • The Royal Swedish Academy of Sciences. "PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS." Nobel Prize in Chemistry 2010 - Scientific Background. [Link]

  • H. M. Ikram, et al. "Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects." Molecules2015 , 20, 5202-5214. [Link]

  • S. W. Lee, et al. "Crystal structure of[1][2][3] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study." Sci Rep2023 , 13, 10811. [Link]

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Triazolopyridazines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Triazolopyridazine Scaffold and the Power of SNAr

The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. Its unique electronic properties and rigid, planar structure have made it a cornerstone for the development of a wide array of therapeutic agents, including those with anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The functionalization of this core structure is paramount to modulating its pharmacological profile, and Nucleophilic Aromatic Substitution (SNAr) has emerged as a powerful and versatile tool for achieving this.

This guide provides an in-depth exploration of the protocols and underlying principles for conducting SNAr reactions on triazolopyridazine systems. As a Senior Application Scientist, the aim is to not only provide step-by-step instructions but also to instill a deep understanding of the reaction mechanism and the critical parameters that govern its success.

The Mechanism of SNAr on Triazolopyridazines: An Addition-Elimination Pathway

The SNAr reaction on triazolopyridazines proceeds through a well-established two-step addition-elimination mechanism. The inherent electron-deficient nature of the pyridazine ring, further accentuated by the fused triazole moiety, renders the carbon atoms of the pyridazine ring susceptible to nucleophilic attack.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing a suitable leaving group (typically a halogen). This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5] The stability of this complex is crucial for the reaction to proceed and is significantly influenced by the electron-withdrawing character of the heterocyclic system.

  • Elimination of the Leaving Group and Re-aromatization: In the second, typically rapid step, the leaving group is expelled, and the aromaticity of the triazolopyridazine ring is restored, yielding the final substituted product.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Intermediate) cluster_products Products Triazolopyridazine Triazolopyridazine-LG Meisenheimer [Triazolopyridazine-LG-Nu]⁻ Nucleophile Nu⁻ Nucleophile->Triazolopyridazine Addition (Rate-determining) Product Triazolopyridazine-Nu Meisenheimer->Product Elimination Leaving_Group LG⁻

Caption: The addition-elimination mechanism of SNAr on triazolopyridazines.

General Considerations for Successful SNAr on Triazolopyridazines

The efficiency and outcome of an SNAr reaction on a triazolopyridazine substrate are dictated by several key factors. A thorough understanding of these parameters is essential for reaction optimization and troubleshooting.

The Leaving Group

The nature of the leaving group (LG) is a critical determinant of reactivity. For SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. Therefore, the ability of the leaving group to activate the ring towards attack through its electron-withdrawing inductive effect is more important than its stability as an anion. The general order of reactivity for halogen leaving groups in SNAr is F > Cl > Br > I, which is the reverse of the trend observed in SN1 and SN2 reactions.[6][7] While chlorides are commonly used due to their commercial availability (e.g., 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine), fluorinated analogues, if accessible, can offer enhanced reactivity.

The Nucleophile

A wide variety of nucleophiles can be employed in SNAr reactions with triazolopyridazines. The nucleophilicity of the attacking species directly influences the reaction rate.

  • N-Nucleophiles: Amines (primary and secondary, aliphatic and aromatic) are frequently used nucleophiles. Generally, more basic and less sterically hindered amines exhibit higher reactivity.

  • O-Nucleophiles: Alcohols and phenols can act as nucleophiles, typically requiring a base to generate the more nucleophilic alkoxide or phenoxide species. The Williamson ether synthesis provides a conceptual framework for these reactions, although the aromatic nature of the substrate distinguishes it from classical SN2 reactions.[8][9]

  • S-Nucleophiles: Thiols are excellent nucleophiles for SNAr reactions and often react under milder conditions than their oxygen counterparts due to the higher polarizability and nucleophilicity of sulfur.[10]

Solvent Effects

The choice of solvent can have a profound impact on the rate of SNAr reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and tetrahydrofuran (THF) are generally preferred. These solvents are effective at solvating the cation of the nucleophilic salt but poorly solvate the anionic nucleophile, leaving it "naked" and more reactive. In contrast, polar protic solvents like water and alcohols can form hydrogen bonds with the nucleophile, creating a solvent cage that diminishes its nucleophilicity and slows down the reaction.

The Role of Base

When using neutral nucleophiles such as amines, alcohols, or thiols, a base is often required to either deprotonate the nucleophile, increasing its reactivity, or to neutralize the acid generated during the reaction. Common bases include:

  • Inorganic bases: K₂CO₃, Cs₂CO₃, NaH

  • Organic bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA)

The strength of the base should be carefully considered to avoid unwanted side reactions. For instance, with alcohol nucleophiles, a strong base like sodium hydride (NaH) is effective in generating the alkoxide in situ.

Temperature and Reaction Time

The reaction temperature is a crucial parameter to control. While many SNAr reactions on activated systems like triazolopyridazines can proceed at room temperature or with gentle heating, less reactive nucleophile-electrophile pairs may require higher temperatures. Microwave irradiation has emerged as a valuable technique for accelerating these reactions, often leading to significantly reduced reaction times and improved yields.[11][12]

Experimental Protocols

The following protocols provide a general framework for performing SNAr reactions on a 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine substrate. These should be considered as starting points and may require optimization for specific substrates and nucleophiles.

General Protocol for SNAr with Amine Nucleophiles

Amine_SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Dissolve 6-chloro-triazolopyridazine and amine in polar aprotic solvent (e.g., DMF, DMSO). Base Add base (e.g., K₂CO₃, DIPEA). Reactants->Base Heating Heat the reaction mixture (e.g., 60-120 °C or microwave). Base->Heating Monitoring Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Quenching Cool to RT and quench with water. Monitoring->Quenching Upon completion Extraction Extract with an organic solvent (e.g., EtOAc). Quenching->Extraction Purification Purify by column chromatography. Extraction->Purification

Caption: Workflow for SNAr with amine nucleophiles.

Materials:

  • 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine

  • Amine nucleophile (1.1 - 1.5 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Polar aprotic solvent (e.g., DMF, DMSO, or MeCN)

  • Reaction vessel (round-bottom flask or microwave vial)

  • Stirring apparatus and heating source (oil bath or microwave reactor)

Procedure:

  • To a reaction vessel, add 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine (1.0 equivalent) and the chosen polar aprotic solvent.

  • Add the amine nucleophile (1.1 - 1.5 equivalents) followed by the base (e.g., K₂CO₃, 2.0 equivalents).

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) or subject it to microwave irradiation (e.g., 120 °C for 15-60 minutes).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted triazolopyridazine.

General Protocol for SNAr with Alcohol/Phenol Nucleophiles

Alcohol_SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Alkoxide_Formation Suspend NaH in anhydrous THF. Add alcohol/phenol dropwise at 0 °C. Substrate_Addition Add a solution of 6-chloro-triazolopyridazine in anhydrous THF. Alkoxide_Formation->Substrate_Addition Stirring Stir at room temperature or with gentle heating. Substrate_Addition->Stirring Monitoring Monitor reaction progress by TLC or LC-MS. Stirring->Monitoring Quenching Carefully quench with saturated aq. NH₄Cl. Monitoring->Quenching Upon completion Extraction Extract with an organic solvent (e.g., EtOAc). Quenching->Extraction Purification Purify by column chromatography. Extraction->Purification

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-6-chloro-triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-6-chloro-triazolo[4,3-b]pyridazine. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. The[1][2][3]triazolo[4,3-b]pyridazine core is a privileged structure in medicinal chemistry, appearing in compounds investigated for a range of therapeutic targets, including cancer and infectious diseases.[4][5][6][7]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, helping you improve yield, purity, and overall success.

Synthetic Overview

The synthesis of 3-Bromo-6-chloro-triazolo[4,3-b]pyridazine is typically achieved in a two-stage process starting from 3,6-dichloropyridazine. The first stage involves the formation of the triazole ring to create the 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine intermediate. The second stage is the selective bromination of this intermediate at the 3-position.

Synthetic_Workflow 3,6-Dichloropyridazine 3,6-Dichloropyridazine Cyclization Step 1: Cyclocondensation 3,6-Dichloropyridazine->Cyclization Hydrazine_Source Hydrazine Hydrate / Acid Hydrazide Hydrazine_Source->Cyclization Intermediate 6-Chloro-[1,2,4]triazolo [4,3-b]pyridazine Cyclization->Intermediate Bromination Step 2: Electrophilic Bromination Intermediate->Bromination Brominating_Agent NBS or Br2 Brominating_Agent->Bromination Final_Product 3-Bromo-6-chloro-triazolo [4,3-b]pyridazine Bromination->Final_Product

Caption: High-level overview of the synthetic pathway.

Part 1: Troubleshooting the Cyclocondensation Step

Reaction: 3,6-Dichloropyridazine → 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine

This initial step is critical for forming the core heterocyclic structure. The reaction typically involves treating 3,6-dichloropyridazine with a hydrazine source, followed by cyclization.[8][9] Common issues often relate to poor yield, incomplete conversion, or the formation of undesired side products.

Q1: My reaction yield is very low, or I'm recovering mostly starting material. What's going wrong?

Answer: This is a common issue often traced back to reaction conditions or reagent quality. Let's break down the potential causes and solutions.

Troubleshooting Flowchart: Low Conversion

Troubleshooting_Low_Yield start Problem: Low Yield / Incomplete Reaction check_reagents Reagent Quality Is the 3,6-dichloropyridazine pure? Is the hydrazine source fresh/non-degraded? start->check_reagents check_conditions Reaction Conditions Is the temperature high enough for cyclization? Is the reaction time sufficient? start->check_conditions check_solvent Solvent Issues Is the solvent anhydrous? Is it the appropriate solvent (e.g., ethanol, n-butanol)? start->check_solvent solution_reagents Solution: • Recrystallize starting material. • Use a fresh bottle of hydrazine hydrate. check_reagents:f1->solution_reagents check_reagents:f2->solution_reagents solution_conditions Solution: • Gradually increase temperature (e.g., from 80°C to 110°C). • Extend reaction time and monitor by TLC/LC-MS. check_conditions:f1->solution_conditions check_conditions:f2->solution_conditions solution_solvent Solution: • Use freshly distilled, anhydrous solvent. • Consider a higher-boiling solvent like n-butanol for difficult cyclizations. [1] check_solvent:f1->solution_solvent check_solvent:f2->solution_solvent

Caption: A step-by-step guide to diagnosing low yield issues.

In-Depth Explanation:

  • Reagent Purity: The starting material, 3,6-dichloropyridazine, can be synthesized from maleic anhydride.[2][10] Impurities from this process, such as residual phosphorus oxychloride or starting diol, can interfere with the reaction. Confirm purity by melting point and NMR before starting.

  • Reaction Temperature: The initial nucleophilic substitution of a chlorine by hydrazine can occur at moderate temperatures, but the subsequent intramolecular cyclization often requires higher temperatures (refluxing ethanol or n-butanol) to proceed efficiently.[8] If the temperature is too low, the reaction may stall at the 3-chloro-6-hydrazinopyridazine intermediate.

  • Solvent Choice: The choice of solvent is critical. Alcohols like ethanol or n-butanol are commonly used.[1][8] The use of an anhydrous solvent is recommended as excess water can hydrolyze the starting material or interfere with the cyclization.

Q2: I'm observing a significant amount of a side product with a mass corresponding to di-substitution. How can I prevent this?

Answer: The formation of a di-hydrazino or other di-substituted pyridazine derivative occurs when both chlorine atoms on the starting material react. This is typically controlled by stoichiometry and reaction temperature.

Control Strategies for Selectivity:

ParameterRecommended ActionRationale
Stoichiometry Use 1.0 - 1.2 equivalents of hydrazine hydrate.A large excess of the hydrazine nucleophile will statistically favor di-substitution. Precise control over stoichiometry is key to achieving mono-substitution.
Temperature Add hydrazine dropwise at a lower temperature (e.g., 0-25°C) before heating to reflux.The first chlorine substitution is generally faster than the second. By keeping the initial addition temperature low, you can favor the formation of the mono-substituted intermediate before providing the thermal energy required for the second substitution and cyclization.
Reaction Time Monitor the reaction closely using TLC or LC-MS.Prolonged reaction times at high temperatures, especially with excess hydrazine, can lead to the slow formation of the di-substituted byproduct. Stop the reaction once the mono-substituted intermediate is consumed.

Part 2: Troubleshooting the Bromination Step

Reaction: 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine → 3-Bromo-6-chloro-[1][2][3]triazolo[4,3-b]pyridazine

This step involves an electrophilic substitution on the electron-rich triazole ring. The primary challenges are achieving complete reaction, ensuring regioselectivity, and preventing over-bromination.

Q3: The bromination reaction is not working. I'm only recovering the starting material.

Answer: Failure to brominate usually points to an issue with the brominating agent or insufficient activation of the substrate.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective choice than elemental bromine (Br₂). If NBS is failing, ensure it is of high quality and has been stored properly (away from light and moisture). Using elemental bromine in a solvent like acetic acid is a more aggressive alternative that may be effective.[11]

  • Solvent: The reaction is often performed in solvents like acetic acid or chloroform. Acetic acid can help to protonate the ring system, potentially increasing its reactivity towards electrophilic attack.

  • Catalyst/Initiator: For NBS reactions that are sluggish, adding a radical initiator like AIBN or benzoyl peroxide (in a non-polar solvent like CCl₄) or simply exposing the reaction to light can initiate the reaction. However, exercise caution as this can sometimes lead to less selective side reactions.

Q4: My final product is a mixture of mono- and di-brominated compounds. How do I improve selectivity?

Answer: Over-bromination is a classic problem when dealing with activated heterocyclic systems. The key is to precisely control the amount of the electrophile.

Strategies to Prevent Over-bromination:

ParameterRecommended ActionRationale
Stoichiometry Use exactly 1.0 equivalent of the brominating agent (NBS or Br₂).This is the most critical factor. The mono-brominated product is still electron-rich and can react a second time if excess brominating agent is present.
Temperature Run the reaction at a low temperature (e.g., 0°C or room temperature).Electrophilic aromatic substitution is an exothermic process. Lowering the temperature reduces the reaction rate and gives greater control, minimizing the chance of a second bromination event.
Addition Method Add the brominating agent slowly or portion-wise over time.Adding the entire amount of NBS or Br₂ at once creates a high local concentration, increasing the likelihood of di-substitution. A slow, controlled addition maintains a low concentration of the electrophile.
Monitoring Monitor the reaction progress diligently by TLC or LC-MS.Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.

Part 3: General FAQs

Q5: What is the best method for purifying the final 3-Bromo-6-chloro-triazolo[4,3-b]pyridazine?

Answer: Purification typically involves two steps. First, a workup is needed to remove inorganic salts and excess reagents. This usually involves quenching the reaction, extracting the product into an organic solvent (like dichloromethane or ethyl acetate), and washing with a reducing agent (e.g., aqueous sodium thiosulfate) to remove any remaining bromine, followed by a brine wash.

For final purification, the two most common methods are:

  • Recrystallization: If the product is a solid with good crystallinity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an excellent method for achieving high purity.

  • Silica Gel Chromatography: If the product is an oil or if impurities are very similar in polarity, column chromatography is the preferred method. A gradient of ethyl acetate in hexanes is a common starting point for elution.

Q6: What are the key analytical techniques to confirm the structure of the final product?

Answer: A combination of techniques is essential for unambiguous structure confirmation:

  • ¹H NMR: Should show the characteristic aromatic protons of the pyridazine ring. The chemical shifts will be influenced by the chloro and triazole groups.

  • ¹³C NMR: Will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): This is crucial. Look for the molecular ion peak. Due to the presence of both chlorine and bromine, you should observe a characteristic isotopic pattern (M, M+2, M+4) that is definitive for a compound containing one Cl and one Br atom.

  • Melting Point: A sharp melting point is a good indicator of purity for a solid product.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine

This protocol is a representative synthesis based on common procedures for similar transformations.[8][9]

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,6-dichloropyridazine (1.0 eq).

  • Add a suitable solvent, such as absolute ethanol (approx. 10-15 mL per gram of starting material).

  • Slowly add hydrazine hydrate (1.1 eq) to the stirred suspension at room temperature.

  • After the addition is complete, add formic acid (2.0 eq).

  • Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 6-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the residue into cold water and neutralize with a saturated sodium bicarbonate solution.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the crude product, which can be purified further by recrystallization from ethanol.

Protocol 2: Synthesis of 3-Bromo-6-chloro-triazolo[4,3-b]pyridazine

This protocol is a representative synthesis based on standard bromination procedures for electron-rich heterocycles.[11]

  • In a round-bottom flask protected from light, dissolve 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine (1.0 eq) in glacial acetic acid (approx. 20 mL per gram).

  • Cool the solution to 0-5°C using an ice bath.

  • In a separate flask, dissolve elemental bromine (Br₂) (1.0 eq) in a small amount of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates full consumption of the starting material.

  • Carefully pour the reaction mixture into a beaker of ice water.

  • Quench any excess bromine by adding a saturated solution of sodium thiosulfate until the orange/brown color disappears.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3x volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by silica gel chromatography or recrystallization.

References

  • Chemical Studies on 3,6-Dichloropyridazine (Part 2). (n.d.). Semantic Scholar. Retrieved from [Link]

  • Method for synthetizing 3,6-dichloropyridazine. (2015). Google Patents.
  • Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). Chemical studies on 3,6-dichloropyridazine. Journal of American Science, 6(11), 570-574. Retrieved from [Link]

  • Process for Preparing 3,6-Dichloropyridazine-1-Oxide. (2008). Google Patents.
  • Al-dujaili, L. J., Shaker, A. M., & Mohammed, A. A. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 27(22), 7723. Retrieved from [Link]

  • Preparation method of 3, 6-dichloropyridazine. (2021). Google Patents.
  • PubChem. (n.d.). 3-bromo-6-chloro-[1][2][3]triazolo[4,3-b]pyridazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Lv, K., et al. (2018). Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters, 9(10), 1015-1020. Retrieved from [Link]

  • Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. Retrieved from [Link]

  • Lee, H., et al. (2023). Crystal structure of[1][2][3] triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Scientific Reports, 13(1), 10834. Retrieved from [Link]

  • Parrillo, J. V. (2025). Synthesis of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine for an Organic Chemistry Laboratory Approach: A Versatile Heterocyclic Intermediate. ValpoScholar. Retrieved from [Link]

  • The Pharmaceutical and Chemical Journal. (2018). Synthesis and antiviral activity of 3-substituted phenyl-6-substituted phenyl (1,2,4) triazolo (4,3-b) pyridazin. Retrieved from [Link]

  • Lee, H., et al. (2023). Crystal structure of[1][2][3]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. ResearchGate. Retrieved from [Link]

  • Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof. (2013). Google Patents.
  • Martin, S. F., & Tuntiwachwuttikun, B. (1981). The synthesis of substituted pyrazino[2,3‐d]‐1,2,4‐triazolo[4,3‐b]pyridazines. Journal of Heterocyclic Chemistry, 18(4), 845-847. Retrieved from [Link]

  • Ciaffara, V., et al. (2014). Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors. Journal of Medicinal Chemistry, 57(8), 3287-3305. Retrieved from [Link]

  • Ciaffara, V., et al. (2014). Design, synthesis, crystallographic studies, and preliminary biological appraisal of new substituted triazolo[4,3-b]pyridazin-8-amine derivatives as tankyrase inhibitors. PubMed. Retrieved from [Link]

Sources

reducing reaction times in triazolopyridazine synthesis using microwave irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for accelerating triazolopyridazine synthesis through microwave irradiation. This guide is designed for researchers, chemists, and drug development professionals who are looking to leverage microwave-assisted organic synthesis (MAOS) to dramatically reduce reaction times, improve yields, and enhance product purity. Conventional heating methods for constructing heterocyclic scaffolds like triazolopyridazines often require long reaction times and can lead to side product formation.[1][2] Microwave chemistry offers a powerful alternative, utilizing direct, efficient energy transfer to the reacting molecules.[3][4]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate and optimize your experiments with confidence.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causal factors and providing actionable solutions.

Question 1: My reaction shows very low or no conversion to the desired triazolopyridazine product. What's going wrong?

Answer: Low conversion is a common hurdle when adapting a conventional method or developing a new one. The issue typically stems from suboptimal reaction parameters that fail to provide sufficient energy for the activation barrier.

  • Causality & Explanation: Microwave heating efficiency is directly tied to the dielectric properties of the reaction medium and the set parameters.[5] If the solvent doesn't absorb microwave energy effectively, or the temperature is too low, the reaction simply won't proceed at an accelerated rate. Similarly, some reactions require a specific threshold of thermal energy over a minimum time to reach completion.

  • Solutions & Troubleshooting Steps:

    • Verify Solvent Choice: The primary mechanism for energy transfer is dielectric heating, which requires a polar solvent or reagent.[6] Solvents like hexane or toluene are poor microwave absorbers. Switch to a more polar, high-boiling point solvent such as DMF, NMP, DMSO, or ethylene glycol, which couple efficiently with microwaves.[6][7]

    • Increase Reaction Temperature: Many cyclization reactions require high temperatures. Microwave reactors safely allow for superheating solvents far above their atmospheric boiling points.[8] Incrementally increase the target temperature by 10-20 °C and re-run the experiment. A common starting point for these reactions is often above 100 °C.[6]

    • Extend Reaction Time: While microwaves drastically cut reaction times, some transformations still require more than a few minutes.[9] If conversion is observed but incomplete, try doubling the reaction time at the optimal temperature. Monitor progress via TLC to find the point of maximum conversion.

    • Increase Microwave Power: If the reaction is struggling to reach the set temperature, you may need to increase the initial power wattage.[10] This ensures the system can deliver energy rapidly enough to overcome thermal losses.

Question 2: My reaction mixture is turning dark or charring, and I'm isolating degraded material instead of my product. How can I prevent this?

Answer: Product decomposition is a clear sign of excessive energy input, either through a temperature that is too high or through non-uniform heating leading to "hot spots."

  • Causality & Explanation: Unlike an oil bath that heats conductively from the outside-in, microwave energy is absorbed volumetrically.[11] If the heating is too rapid or unevenly distributed, localized regions can far exceed the bulk temperature, causing reagents or products to decompose. This is particularly true for thermally sensitive functional groups.

  • Solutions & Troubleshooting Steps:

    • Reduce the Target Temperature: This is the most straightforward solution. Lower the set temperature in 10 °C increments until charring ceases while maintaining a reasonable reaction rate.

    • Ensure Proper Stirring: Use a magnetic stir bar in the reaction vial. Efficient stirring is critical for distributing heat evenly throughout the reaction mixture and preventing the formation of destructive hot spots.[5]

    • Use a Less Microwave-Absorbent Solvent: If the reaction is extremely fast and difficult to control, switching to a solvent with a lower loss tangent (tan δ) can "tame" the heating rate, providing a gentler and more controlled energy input.

    • Ramp the Temperature: Instead of applying maximum power to reach the target temperature instantly, program a slower temperature ramp (e.g., 2-5 minutes to reach the setpoint). This allows for more uniform energy absorption.

Question 3: The pressure in my sealed reaction vessel is exceeding the instrument's safety limits. How do I manage this?

Answer: Over-pressurization is a serious safety concern that arises from heating a closed system.[12] It is almost always caused by the choice of solvent or the scale of the reaction.

  • Causality & Explanation: In a sealed vessel, the pressure is determined by the vapor pressure of the solvent at a given temperature. Low-boiling point solvents (like ethanol or acetonitrile) will generate extremely high pressures when heated to temperatures typically used in microwave synthesis (120-180 °C). Additionally, reactions that evolve gas (e.g., N₂, CO₂) will contribute to the total pressure.

  • Solutions & Troubleshooting Steps:

    • Switch to a High-Boiling Point Solvent: This is the most effective solution. Solvents like DMF (b.p. 153 °C), NMP (b.p. 202 °C), or ethylene glycol (b.p. 197 °C) can be heated to high temperatures while generating significantly less pressure than lower-boiling alternatives.[6]

    • Reduce the Reaction Volume: Never fill a microwave reaction vial more than halfway (ideally ~1/3 full). A larger headspace is crucial to safely accommodate the pressure generated during heating.

    • Decrease the Reactant Concentration: A lower concentration of reactants can slow down the rate of formation of any gaseous byproducts, helping to keep the pressure within safe limits.

    • Check for Gas-Evolving Side Reactions: Review your reaction mechanism. If a decomposition pathway that releases gas is possible at high temperatures, consider running the reaction at a lower temperature for a longer time.

Troubleshooting Logic Diagram

This diagram provides a decision-making workflow for diagnosing and solving common issues.

TroubleshootingFlow start_node Problem Encountered decision_node decision_node start_node->decision_node Identify Primary Symptom action_node_yield Check Reaction Parameters decision_node->action_node_yield Low/No Yield action_node_char Check Energy Input decision_node->action_node_char Charring/Decomposition action_node_pressure Check Setup & Reagents decision_node->action_node_pressure Over-Pressurization action_node action_node solution_node solution_node decision_yield_temp decision_yield_temp action_node_yield->decision_yield_temp Is Temp >100°C? action_char_dec_temp action_char_dec_temp action_node_char->action_char_dec_temp Reduce Temp by 20°C decision_pressure_solvent decision_pressure_solvent action_node_pressure->decision_pressure_solvent Solvent BP < 150°C? action_yield_inc_temp Increase Temp by 20°C decision_yield_temp->action_yield_inc_temp No decision_yield_solvent Is Solvent Polar? (e.g., DMF, DMSO) decision_yield_temp->decision_yield_solvent Yes action_yield_inc_temp->solution_node Re-run action_yield_chg_solvent Switch to Polar Solvent decision_yield_solvent->action_yield_chg_solvent No action_yield_inc_time Increase Reaction Time decision_yield_solvent->action_yield_inc_time Yes action_yield_chg_solvent->solution_node action_yield_inc_time->solution_node decision_char_stir decision_char_stir action_char_dec_temp->decision_char_stir Still Charring? decision_char_stir->solution_node No action_char_add_stir action_char_add_stir decision_char_stir->action_char_add_stir Ensure Vigorous Stirring action_char_add_stir->solution_node Re-run action_pressure_chg_solvent Switch to High-Boiling Solvent (NMP, EG) decision_pressure_solvent->action_pressure_chg_solvent Yes action_pressure_reduce_vol Reduce Reagent Volume (Vial < 1/2 Full) decision_pressure_solvent->action_pressure_reduce_vol No action_pressure_chg_solvent->solution_node action_pressure_reduce_vol->solution_node

Caption: A decision tree for troubleshooting common microwave synthesis issues.

Frequently Asked Questions (FAQs)

Q: Why is microwave synthesis so much faster than conventional heating with an oil bath? A: Conventional heating relies on slow, inefficient thermal conduction from an external source through the vessel walls to the solvent.[11] Microwave synthesis uses dielectric heating, where microwave energy passes through the vessel and couples directly with polar molecules in the reaction mixture.[5][13] This direct energy transfer is incredibly rapid and uniform, leading to a dramatic reduction in the time required to reach the target temperature and, consequently, spectacular accelerations in reaction rates.[4][5]

Q: How do I select the best solvent for a microwave reaction? A: The ideal solvent should be polar enough to absorb microwave energy efficiently, have a sufficiently high boiling point to allow for a wide temperature range, and be chemically inert under the reaction conditions. A key parameter is the "loss tangent" (tan δ), which measures a solvent's ability to convert microwave energy into heat. Solvents with high tan δ values like ethanol and ethylene glycol heat very quickly, while those with low values like toluene and dioxane heat slowly.[6] For developing new methods, moderately absorbing solvents like DMF or acetonitrile are often a good starting point.

Q: Is it safe to use a domestic kitchen microwave for these experiments? A: Absolutely not. Domestic microwave ovens are not designed for laboratory use and pose a significant safety risk.[8][12] They lack the necessary controls for temperature and pressure, cannot contain vessel failures, and can create ignition sources for flammable solvents.[12] Always use a dedicated, purpose-built laboratory microwave reactor equipped with real-time temperature and pressure sensors and certified pressure-rated vessels.[14]

Q: How can I translate a reaction from conventional heating to a microwave-assisted method? A: A good starting point is to set the microwave reactor to the same temperature used in the conventional method but reduce the reaction time by a factor of 10 to 100. For example, a reaction that runs for 12 hours at 120 °C in an oil bath might be complete in 5-15 minutes at 120 °C in a microwave.[15] From there, you can optimize the temperature and time to maximize yield and purity. It's often beneficial to push the temperature 20-40 °C higher than is possible with conventional reflux to achieve even greater rate enhancements.[6][10]

Data & Protocols

Comparative Data: Conventional vs. Microwave Synthesis

The following table illustrates the typical advantages of microwave irradiation for a generic triazolopyridazine synthesis, based on data trends reported across heterocyclic chemistry.[13][15][16]

ParameterConventional Heating (Oil Bath)Microwave-Assisted Synthesis (MAOS)Advantage
Reaction Time 8 - 24 hours5 - 30 minutes>95% Reduction
Typical Yield 40 - 65%75 - 95%Significant Improvement
Heating Method Slow, external conductionRapid, direct dielectric heatingEfficiency & Speed
Temperature Control +/- 5 °C (Bulk Temp)+/- 1 °C (Internal Probe)High Precision
Side Products Often significant due to long heatingMinimized due to short reaction timeHigher Purity
Reproducibility ModerateHigh (with automated systems)Reliable Results[3][6]
General Experimental Protocol: Microwave-Assisted Synthesis of a Triazolopyridazine Derivative

Disclaimer: This is a representative protocol. Quantities and specific parameters must be optimized for your specific substrates. Always consult the Material Safety Data Sheet (MSDS) for all reagents.[12]

1. Reagent Preparation & Vessel Assembly: a. To a 10 mL microwave process vial, add a magnetic stir bar. b. Add the starting aminotriazole precursor (1.0 mmol, 1.0 eq). c. Add the dicarbonyl compound or equivalent precursor (1.1 mmol, 1.1 eq). d. Add the appropriate catalyst if required (e.g., p-TsOH, 0.1 eq). e. Add 3 mL of a suitable high-boiling point solvent (e.g., DMF or NMP). f. Securely seal the vial with a certified septum cap.[14]

2. Microwave Reactor Programming & Operation: a. Place the sealed vial into the cavity of the microwave reactor. b. Program the following parameters:

  • Target Temperature: 150 °C
  • Hold Time: 15 minutes
  • Power: Dynamic (instrument automatically adjusts power to maintain temperature)
  • Stirring: On (Medium-High)
  • Pre-stirring: 15 seconds c. Start the reaction. The instrument will automatically heat the vial to the set temperature and hold it for the specified time.

3. Reaction Work-up & Purification: a. After the run is complete, allow the vial to cool to below 50 °C before removing it from the reactor.[14] b. Once cooled, carefully uncap the vial in a fume hood. c. Pour the reaction mixture into 30 mL of cold water. d. If a precipitate forms, collect the solid product by vacuum filtration. Wash with water and then a small amount of cold ethanol. e. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography or recrystallization as needed. g. Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).

Workflow & Synthesis Diagrams

Workflow cluster_prep 1. Preparation cluster_reaction 2. Microwave Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis prep1 Weigh Reagents & Add to MW Vial prep2 Add Solvent & Stir Bar prep1->prep2 prep3 Seal Vial prep2->prep3 react1 Set Parameters (Temp, Time, Power) prep3->react1 react2 Run Reaction in Microwave Reactor react1->react2 react3 Automated Cooling react2->react3 work1 Precipitate/Extract Crude Product react3->work1 work2 Purify by Chromatography or Recrystallization work1->work2 an1 Characterize Product (NMR, MS) work2->an1

Caption: Standard workflow for microwave-assisted organic synthesis.

Caption: General reaction scheme for triazolopyridazine synthesis.

References

  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019). Available at: [Link]

  • Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). International Journal of Research in Engineering and Science.
  • Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. (n.d.). Journal of Young Pharmacists. Available at: [Link]

  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178. Available at: [Link]

  • Bremner, W. S., et al. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Organic & Process Research & Development. Available at: [Link]

  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Available at: [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing. Available at: [Link]

  • Microwave-assisted optimization conditions for the synthesis of compound 3. (n.d.). ResearchGate. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • Glasnov, T. N., & Kappe, C. O. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Optimization of Triazole Production Through Microwave-Assisted Synthesis. (n.d.). Broad Institute. Available at: [Link]

  • Microwave Synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][3][4][5]triazines. (2021). MDPI. Available at: [Link]

  • Microwave-Assisted synthesis of novel 1,2,3-triazole derivatives and their antimicrobial activity. (2025).
  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). National Center for Biotechnology Information. Available at: [Link]

  • Effective microwave-assisted approach to 1,2,3-triazolobenzodiazepinones via tandem Ugi reaction/catalyst. (2021). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. (2022). MDPI. Available at: [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). International Journal of Novel Research and Development.
  • Getting Started with Microwave Synthesis. (n.d.). CEM Corporation. Available at: [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). Arabian Journal of Chemistry. Available at: [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2025).
  • The Chemistry of the Triazolopyridines: An Update. (2025).
  • Design, Synthesis, and Biological Evaluation of[3][11][13]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). National Center for Biotechnology Information. Available at: [Link]

Sources

Validation & Comparative

Comparative Structural Analysis Guide: X-ray Crystallography of Triazolo[4,3-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

Triazolo[4,3-b]pyridazine derivatives represent a privileged scaffold in modern medicinal chemistry, serving as potent inhibitors for c-Met kinase , BRD4 bromodomains , and Tankyrases (TNKS) . However, the synthesis of these fused heterocycles is plagued by a critical ambiguity: the potential for Dimroth rearrangement , which can isomerize the desired [4,3-b] system into the thermodynamically more stable [1,5-b] isomer.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against alternative structural elucidation methods (NMR, DFT). We demonstrate that while NMR is sufficient for functional group verification, SC-XRD is the only definitive method for resolving the N-bridgehead connectivity and mapping the


 stacking interactions critical for bioavailability and binding affinity.

Comparative Analysis: SC-XRD vs. Alternative Methods

The following table compares the efficacy of SC-XRD against NMR and Density Functional Theory (DFT) specifically for triazolo[4,3-b]pyridazine scaffolds.

Table 1: Structural Elucidation Performance Matrix
FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (NOESY/HMBC) Computational Modeling (DFT)
Isomer Resolution Definitive. Directly images electron density to distinguish N-N vs C-N ring fusion.Ambiguous. 15N-HMBC can be inconclusive due to similar chemical environments in isomers.Predictive. Can calculate relative stabilities but cannot confirm actual synthesis product.
Conformational Accuracy High (Solid State). Captures "frozen" bio-active conformations and twist angles.Medium (Solution). Averages rapid conformational changes; loses fixed twist angle data.Idealized (Gas Phase). Often underestimates steric clashes found in packed lattices.
Intermolecular Data Excellent. Maps

stacking (3.3–3.7 Å) and packing voids.
Poor. Concentration-dependent aggregation artifacts obscure real packing data.Variable. Heavily dependent on the chosen functional/basis set.
Sample Requirement Single crystal (~0.1–0.3 mm).Solubilized compound (~5–10 mg).Theoretical structure only.
The "Isomer Trap": Why X-ray is Non-Negotiable

The synthesis of triazolo[4,3-b]pyridazines often involves hydrazino-precursors. Under acidic or basic conditions, the kinetic [4,3-b] product can rearrange to the [1,5-b] isomer.

  • NMR Limitation: Both isomers possess identical mass and very similar proton environments.

  • X-ray Advantage: SC-XRD measures the specific N–N bond lengths . In the [4,3-b] system, the bridgehead nitrogen has distinct bond angles compared to the [1,5-b] isomer, which X-ray resolves to a precision of <0.005 Å.

Technical Deep Dive: Crystallographic Signatures

Crystal Packing & Interactions

For triazolo[4,3-b]pyridazine derivatives (e.g., c-Met inhibitors), biological activity is often correlated with the molecule's ability to stack within the hydrophobic pockets of enzymes.

  • Stacking Distance: Experimental data consistently shows these derivatives form centrosymmetric dimers with interplanar distances of 3.30 – 3.70 Å .

  • Twist Angles: When substituted with aryl groups (e.g., indole or phenyl moieties), the rings are rarely coplanar. SC-XRD reveals twist angles typically between 5° and 45° , which governs solubility and target fit.

Key Interaction Metrics (Experimental Averages)
  • Hydrogen Bonds (D...A): 2.8 – 3.0 Å (typically N-H...N).

  • Weak Interactions: C-H...O and C-H...

    
     interactions are dominant stabilizers in the lattice, often overlooked by lower-resolution techniques.
    

Visualizing the Structural Challenge

The following diagram illustrates the synthetic ambiguity and the workflow required to resolve it.

G cluster_synthesis Synthesis & Ambiguity cluster_analysis Structural Validation Precursor Hydrazino-pyridazine Precursor Kinetic Kinetic Product [4,3-b] Isomer (Target) Precursor->Kinetic Cyclization Thermo Thermodynamic Product [1,5-b] Isomer (Impurity) Kinetic->Thermo Dimroth Rearrangement NMR NMR (1H/13C) Ambiguous Results Kinetic->NMR XRD X-ray Diffraction Definitive Resolution Kinetic->XRD Crystallization Thermo->NMR Thermo->XRD Model 3D Structure (Bond Lengths/Angles) NMR->Model Inconclusive XRD->Model Confirmed Topology

Figure 1: The Dimroth Rearrangement trap in triazolo-pyridazine synthesis and the necessity of X-ray diffraction for definitive structural assignment.

Experimental Protocol: Crystallization & Data Collection

To replicate high-quality structural data for this scaffold, follow this optimized protocol derived from successful c-Met and BRD4 inhibitor studies.

Phase 1: Crystal Growth (Vapor Diffusion)
  • Objective: Obtain single crystals suitable for diffraction (>0.1 mm).

  • Solvent System:

    • Dissolve 5 mg of the derivative in DMF or DMSO (Solvent A).

    • Filter through a 0.22 µm PTFE syringe filter to remove nucleation sites.

    • Place in an inner vial.

    • Add Ethanol or Methanol (Solvent B) to the outer reservoir (Anti-solvent).

  • Condition: Store at 4°C in the dark. Crystals typically appear within 3–7 days.

    • Note: Slow evaporation from hot ethanol is a viable alternative for highly stable derivatives.

Phase 2: Data Collection
  • Temperature: Maintain crystal at 100 K using a cryostream. This is critical to reduce thermal ellipsoids and resolve the N-N bond lengths accurately.

  • Source: Mo-K\alpha (

    
     Å) or Cu-K\alpha (
    
    
    
    Å). Cu source is preferred for small organic molecules to maximize diffraction intensity.
Phase 3: Refinement Strategy
  • Twinning: Check for merohedral twinning, common in these pseudo-symmetric fused systems.

  • Disorder: The flexible side chains (e.g., piperidine or alkoxy groups often attached to the pyridazine core) may show disorder. Model using split positions if electron density suggests multiple conformations.

References

  • MDPI. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole.

  • Nature Scientific Reports. (2023). Crystal structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors.[1][2]

  • RSC Advances. (2024). Design, synthesis, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 inhibitors.[3]

  • NIH / PMC. (2015). Design, Synthesis, and Crystallographic Studies of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors.

Sources

Comparative Guide: [1,2,4]Triazolo[4,3-b]pyridazines as PIM Kinase Inhibitors

[1][2]

Executive Summary: The Scaffold Advantage

The [1,2,4]triazolo[4,3-b]pyridazine scaffold has emerged as a "privileged structure" in kinase drug discovery. Its planar, bicyclic heteroaromatic system effectively mimics the adenine ring of ATP, allowing it to anchor securely into the hinge region of various kinases.

This guide provides a technical comparison of different triazolopyridazine derivatives, specifically focusing on the optimization of PIM-1 (Proviral Integration site for Moloney murine leukemia virus) inhibitors. We analyze the transition from early-stage hits (high potency, low solubility) to optimized leads (balanced potency/ADME), supported by experimental protocols for validation.

Mechanism of Action: Type I ATP Competition

Triazolopyridazines function primarily as Type I ATP-competitive inhibitors . They bind to the active conformation of the kinase (DFG-in), occupying the ATP-binding pocket.

Structural Binding Mode[3][4][5][6]
  • Hinge Interaction: The core triazolopyridazine nitrogen atoms function as hydrogen bond acceptors, interacting with the backbone amide nitrogens of the kinase hinge region (specifically Glu121 in PIM-1).

  • Lysine Salt Bridge: Substituents at the 3-position often extend to interact with the catalytic Lys67 , a residue critical for phosphate transfer.

  • Solvent Front: The 6-position is typically solvent-exposed, making it the ideal vector for solubilizing groups without disrupting the primary binding affinity.

Visualization: Structural Activity Relationship (SAR) Logic

The following diagram illustrates the strategic derivatization of the scaffold.

SAR_LogicScaffold[1,2,4]Triazolo[4,3-b]pyridazineCore ScaffoldPos3Position 3 (R3)Determines PotencyScaffold->Pos3FunctionalizationPos6Position 6 (R6)Determines PK/SolubilityScaffold->Pos6FunctionalizationHingeHinge Region(Glu121 H-Bond)Scaffold->HingeN-N Acceptor MotifPocketHydrophobic Pocket(Phe49 Gatekeeper)Pos3->PocketAryl/Heteroaryl FitSolventSolvent Channel(Solubility Modulation)Pos6->SolventPolar Groups (e.g., Piperazine)

Figure 1: SAR Logic for Triazolopyridazine Optimization. The 3-position drives affinity, while the 6-position modulates physicochemical properties.

Comparative Study: The "Solubility vs. Potency" Trade-off

In the development of PIM inhibitors, a common failure mode is high lipophilicity leading to poor oral bioavailability. This section compares two distinct classes of triazolopyridazine derivatives derived from Vertex Pharmaceuticals' optimization campaigns [1].

Compound Series A: The Lipophilic Binder (Prototype)
  • Structure: 3-aryl-6-amino-substituted.[1]

  • Representative: Compound 24 (Vertex).[1]

  • Characteristics: Contains a simple aromatic substituent at the 3-position and a hydrophobic amine at the 6-position.

  • Performance:

    • PIM-1 Ki: < 10 nM (Highly Potent).

    • Solubility: < 1 µg/mL (Poor).

    • Permeability: Low (Papp < 1 × 10⁻⁶ cm/s).

  • Verdict: Excellent chemical probe for in vitro assays, but unsuitable for in vivo efficacy due to poor ADME properties.

Compound Series B: The Solubilized Lead (Optimized)
  • Structure: 3-heteroaryl-6-solubilized-amino.

  • Representative: Compound 29 (Vertex).

  • Modification: Introduction of a polar cyclohexylamine or piperazine moiety at the 6-position and optimization of the 3-aryl group to a bicyclic system.

  • Performance:

    • PIM-1 Ki: ~20 nM (Maintained Potency).

    • Solubility: > 100 µg/mL (High).

    • Permeability: High (Papp > 10 × 10⁻⁶ cm/s).

  • Verdict: The addition of the polar group at the solvent-exposed 6-position dramatically improved drug-like properties without compromising the hinge-binding interaction.

Comparative Data Summary
FeatureCompound Series A (Prototype)Compound Series B (Optimized)Impact on Development
R3 Substituent Phenyl / ChlorophenylBicyclic Heteroaryl (e.g., Indazole)Increases specificity for PIM pocket shape.
R6 Substituent Simple Amine / AlkylPolar Amine (e.g., Piperazine)Critical for solubility and reducing protein binding.
PIM-1 IC50 3 nM 22 nM Slight potency loss is acceptable for PK gain.
PIM-2 IC50 15 nM140 nMSeries B shows improved isoform selectivity.
Solubility (pH 7.4) < 1 µM> 200 µMMajor differentiator for oral dosing.
Mechanism ATP CompetitiveATP CompetitiveSame binding mode confirmed by X-ray.

Experimental Protocol: ADP-Glo Kinase Assay

To validate the inhibition profiles of these compounds, the ADP-Glo™ Kinase Assay is the industry standard. It is a luminescent assay that measures the ADP formed from a kinase reaction, providing a high Z-factor and resistance to compound interference (fluorescence quenching) common in triazolopyridazines [2].

Reagents Required[4][8][9][10][11]
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Substrate: PIM-1 specific peptide (e.g., S6 peptide).

  • ATP: Ultra-pure (concentration set to Km_app, typically 10-50 µM).

  • Detection: ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

Workflow Diagram

Assay_WorkflowStep1Step 1: Kinase Reaction(Enzyme + Inhibitor + ATP + Substrate)Incubate 60 min @ RTStep2Step 2: ADP-Glo Reagent Addition(Stops reaction, Depletes unconsumed ATP)Incubate 40 min @ RTStep1->Step2 5 µL Reagent Step3Step 3: Kinase Detection Reagent(Converts ADP to ATP -> Luciferase)Incubate 30 min @ RTStep2->Step3 10 µL Reagent Step4Step 4: Read Luminescence(Integration time: 0.5 - 1.0s)Step3->Step4 Plate Reader

Figure 2: ADP-Glo Assay Workflow for Triazolopyridazine Profiling.

Step-by-Step Procedure
  • Compound Preparation: Prepare 3-fold serial dilutions of the triazolopyridazine derivatives in 100% DMSO. Transfer 50 nL to a 384-well white low-volume plate (Greiner).

  • Enzyme Addition: Dilute PIM-1 kinase to 2 nM in Kinase Buffer. Add 2.5 µL to the wells. Incubate for 10 minutes (pre-equilibrium).

  • Reaction Initiation: Add 2.5 µL of ATP/Substrate mix.

    • Note: Ensure ATP concentration is at Km (approx. 10 µM for PIM-1) to ensure the assay is sensitive to ATP-competitive inhibitors [3].

  • Incubation: Shake briefly and incubate at Room Temperature (RT) for 60 minutes.

  • Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.[2] Incubate 40 mins.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives the luciferase reaction.[2] Incubate 30 mins.

  • Measurement: Read luminescence.

  • Data Analysis: Fit data to a sigmoidal dose-response equation (variable slope) to determine IC50.

Self-Validation Check:

  • Z-Factor: Must be > 0.5.[3]

  • Signal-to-Background (S/B): Should be > 10.

  • Reference: Run Staurosporine as a positive control (Expected IC50 ~5-10 nM).

References

  • Grey, R., et al. (2009).[1] Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 19(11), 3019-3022.[1]

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual.

  • Tai, W., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100766.

  • Martínez-González, S., et al. (2019).[4] Discovery of novel triazolo[4,3-b]pyridazin-3-ylquinoline derivatives as PIM inhibitors.[5][4] European Journal of Medicinal Chemistry, 168, 221-231.

comparing the efficacy of different palladium catalysts for Suzuki-Miyaura coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura coupling is the premier method for biaryl synthesis in pharmaceutical development. However, the "standard" protocol (Pd(PPh₃)₄/Na₂CO₃) often fails when applied to the complex, electron-deficient, or sterically hindered scaffolds common in modern drug discovery.

This guide moves beyond textbook definitions to provide an operational comparison of four distinct catalyst generations. We analyze them not just by yield, but by kinetic profile , stability , and substrate scope .

The Contenders:

  • Pd(PPh₃)₄ (Gen 1): The historical baseline. Inexpensive but operationally fragile.

  • Pd(dppf)Cl₂ (Gen 2): The medicinal chemistry workhorse. Robust and bidentate.

  • XPhos Pd G4 (Gen 3/4): The steric specialist. Dialkylbiaryl phosphine precatalyst for challenging aryl chlorides.

  • Pd-PEPPSI-IPr (NHC): The industrial tank. N-Heterocyclic Carbene complex for high stability and difficult heteroatoms.

Mechanistic Foundation: Where Ligands Matter

To select the right catalyst, one must understand the rate-limiting steps of the catalytic cycle. The ligand dictates the electron density at the Pd center, influencing the delicate balance between Oxidative Addition (OA) and Reductive Elimination (RE) .

  • Electron-Rich Ligands (e.g., Alkylphosphines, NHCs): Accelerate OA, crucial for unreactive substrates like Aryl Chlorides.

  • Bulky Ligands (e.g., XPhos, IPr): Accelerate RE, crucial for forming sterically crowded biaryls.

Diagram 1: The Ligand-Dependent Catalytic Cycle

This diagram highlights the active species generation and the specific influence of ligand sterics on the cycle.

SuzukiCycle cluster_ligand Ligand Influence Precat Precatalyst (Pd(II) Species) ActivePd Active Species Pd(0)L Precat->ActivePd Activation (Base/Heat) OxAdd Oxidative Addition (Rate Limiting for Ar-Cl) ActivePd->OxAdd Ar-X TransMet Transmetallation (Base Mediated) OxAdd->TransMet Ar-B(OH)2 + Base RedElim Reductive Elimination (Steric Bulk Helps) TransMet->RedElim RedElim->ActivePd Regeneration Product Biaryl Product RedElim->Product

Caption: The catalytic cycle. Note that bulky, electron-rich ligands (XPhos, NHC) facilitate both the difficult Oxidative Addition of chlorides and the Reductive Elimination of hindered products.

Comparative Analysis of Catalysts

Pd(PPh₃)₄ (Tetrakis)
  • Profile: Homogeneous Pd(0) source.

  • Utility: Limited to simple Aryl Iodides and Bromides.

  • The "Hidden" Failure Mode: It is air-sensitive and thermally unstable. Commercial batches often contain significant amounts of inactive Pd oxides (PdO), leading to "false negatives" in screening.

  • Verdict: Use only for routine, non-precious substrates where cost is the primary driver.

Pd(dppf)Cl₂ (The Workhorse)
  • Profile: Pd(II) complex with a bidentate ferrocenyl ligand.

  • Utility: Excellent for heteroaryl couplings (pyridines, thiophenes). The large "bite angle" of the dppf ligand stabilizes the complex.

  • Advantage: Air-stable solid. Can be weighed on a benchtop.[1]

  • Verdict: The "Go-To" for initial medicinal chemistry screening.

XPhos Pd G4 (Buchwald Generation 4)
  • Profile: Precatalyst scaffold that releases the active Pd(0)-XPhos species in situ.[2][3]

  • Utility: The gold standard for Aryl Chlorides and Sterically Hindered couplings (e.g., ortho-substituted rings).

  • Mechanism: The bulky biaryl backbone promotes the formation of a monoligated Pd(0) species, which is highly active.[4] The G4 scaffold ensures rapid activation at low temperatures compared to G2/G3.

  • Verdict: Essential for complex synthesis and difficult bond formations.

Pd-PEPPSI-IPr (The Tank)
  • Profile: P yridine-E nhanced P recatalyst P reparation S tabilization and I nitiation.[1][5][6] Uses an NHC ligand.[1][2][5][6]

  • Utility: Extremely robust.[1] Tolerates air, moisture, and weak bases.[6]

  • Advantage: The 3-chloropyridine "throw-away" ligand stabilizes the precatalyst but dissociates easily to open the active site.

  • Verdict: Ideal for scale-up and reactions requiring harsh conditions or low catalyst loading (ppm levels).

Performance Data Comparison

The following table synthesizes performance across three distinct "Challenge Classes" of substrates.

FeaturePd(PPh₃)₄ Pd(dppf)Cl₂ XPhos Pd G4 Pd-PEPPSI-IPr
Active Species Phosphine Pd(0)Bisphosphine Pd(II)Biaryl Phosphine Pd(0)NHC Pd(II)
Air Stability Poor (Glovebox rec.)ExcellentExcellentExcellent
Aryl Iodides High YieldHigh YieldHigh YieldHigh Yield
Aryl Chlorides < 10% YieldModerate (Activated)> 95% Yield > 90% Yield
Steric Bulk FailsModerateExcellent Very Good
Heterocycles ModerateExcellent Very GoodGood
Catalyst Loading 5-10 mol%1-5 mol%0.5-2 mol%0.1-1 mol%

Decision Matrix: Selecting the Right Catalyst

Do not guess. Follow this logic flow to minimize optimization time.

DecisionTree Start Start: Analyze Substrate Halide Halide Type? Start->Halide Sterics Steric Hindrance? Halide->Sterics Aryl Chloride BaseSens Base Sensitive? Halide->BaseSens Aryl I/Br XPhos XPhos Pd G4 (High Sterics/Cl) Sterics->XPhos High (Ortho-subs) PEPPSI Pd-PEPPSI-IPr (Scale/Stability) Sterics->PEPPSI Moderate/Low Tetrakis Pd(PPh3)4 (Cheap, Simple) BaseSens->Tetrakis Yes (Mild) Dppf Pd(dppf)Cl2 (Robust, Heteroaryls) BaseSens->Dppf No (Standard) Dppf->XPhos If Dppf Fails

Caption: Catalyst selection workflow based on substrate halide and steric constraints.

Experimental Protocols

General Screening Protocol (The "First Pass")

Recommended for Pd(dppf)Cl₂ and Pd(PPh₃)₄.

  • Stoichiometry: 1.0 equiv Aryl Halide, 1.2 equiv Boronic Acid, 2.0 equiv Base (K₂CO₃ or Cs₂CO₃).

  • Catalyst: 5 mol% Pd(dppf)Cl₂·DCM.

  • Solvent: 1,4-Dioxane/Water (4:1 ratio). Note: Water is critical for the transmetallation step.

  • Procedure:

    • Charge solids into a vial equipped with a stir bar.

    • Evacuate and backfill with Nitrogen (x3).

    • Add degassed solvents via syringe.

    • Heat to 80°C for 4-12 hours.

    • Filter through Celite and analyze by LCMS.

High-Performance Protocol (Challenging Substrates)

Recommended for XPhos Pd G4 and Pd-PEPPSI-IPr.

This protocol utilizes a "weak base" system to protect sensitive functional groups while leveraging the high activity of the catalyst.

  • Stoichiometry: 1.0 equiv Aryl Chloride, 1.5 equiv Boronic Acid, 2.0 equiv K₃PO₄ (Tribasic Potassium Phosphate).

  • Catalyst:

    • Option A: 1-2 mol% XPhos Pd G4.

    • Option B: 1-2 mol% Pd-PEPPSI-IPr.

  • Solvent: THF/Water (10:1) or Toluene/Water (10:1).

  • Activation Step (Critical for PEPPSI):

    • While XPhos Pd G4 activates rapidly upon heating, PEPPSI benefits from a "pre-stir" at room temperature for 5 minutes after solvent addition to allow the pyridine ligand to dissociate.

  • Procedure:

    • Combine aryl chloride, boronic acid, base, and catalyst in a reaction tube.

    • Seal and purge with Argon.

    • Add solvent.[5][7][8]

    • Heat to 60°C (often sufficient) or up to 100°C for extremely hindered substrates.

    • Self-Validation: If the reaction mixture turns black immediately (Pd black precipitation), the catalyst has decomposed. A proper active reaction usually remains a clear orange/brown solution.

References

  • Miyaura, N., & Suzuki, A. (1979).[7] Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications. [Link]

  • Bruno, N. C., et al. (2013). Buchwald Precatalysts: Evolution and Application. Chemical Science. (Describes the G3/G4 activation mechanism). [Link]

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Robust Catalyst for Cross-Coupling.[1][6] Chemistry – A European Journal. [Link]

  • Barde, E., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions.[9][10] ACS Omega. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.